Amino-PEG12-CH2COOH
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H53NO14/c27-1-2-30-3-4-31-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26(28)29/h1-25,27H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPXCYVZSJUAKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H53NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Amino-PEG12-CH2COOH: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG12-CH2COOH is a high-purity, monodisperse polyethylene glycol (PEG) derivative that serves as a versatile heterobifunctional linker in the fields of bioconjugation and drug development. Its structure features a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a 12-unit ethylene glycol chain. This unique architecture allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool in the construction of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, reducing aggregation and immunogenicity.
Core Properties and Data Presentation
This compound is a white solid at room temperature and exhibits solubility in water and various organic solvents.[1][2] The physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Chemical Formula | C26H53NO14 | [3] |
| Molecular Weight | 603.70 g/mol | [3] |
| Purity | ≥95% | [3] |
| Appearance | White Solid | [3] |
| Solubility | Water, Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | |
| Storage Conditions | Store at -20°C, keep in dry and avoid sunlight. |
Experimental Protocols
The utility of this compound lies in the orthogonal reactivity of its terminal functional groups. The primary amine can react with activated esters (such as N-hydroxysuccinimide esters) to form stable amide bonds, while the carboxylic acid can be coupled with primary amines using activating agents.
Protocol 1: Amide Bond Formation via the Amine Terminus (Reaction with NHS Esters)
This protocol describes the conjugation of a molecule containing an N-hydroxysuccinimide (NHS) ester to the primary amine of this compound.
Materials:
-
This compound
-
NHS ester-functionalized molecule of interest
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO.
-
Add a 1.0 to 1.2 molar equivalent of this compound to the solution.
-
Add 2-3 molar equivalents of TEA or DIPEA to the reaction mixture to act as a base.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by HPLC or TLC.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product is then purified by column chromatography to isolate the desired conjugate.
Protocol 2: Amide Bond Formation via the Carboxylic Acid Terminus (EDC/NHS Coupling)
This protocol details the conjugation of a molecule containing a primary amine to the carboxylic acid of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.
Materials:
-
This compound
-
Amine-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer, pH 4.5-6.0)
-
Reaction vessel
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Dissolve this compound in anhydrous DMF or the chosen buffer.
-
Add 1.1 to 1.5 molar equivalents of EDC and 1.1 to 1.5 molar equivalents of NHS to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
Add a 1.0 molar equivalent of the amine-containing molecule to the reaction mixture.
-
Continue to stir the reaction at room temperature for 4-24 hours, monitoring its progress by HPLC or TLC.
-
Once the reaction is complete, the product can be purified using an appropriate method such as preparative HPLC or column chromatography to remove unreacted starting materials and coupling reagents.
Visualization of a Key Application: PROTAC-Mediated Protein Degradation
This compound is frequently employed as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates the experimental workflow of using a PROTAC to induce the degradation of a target protein, such as the Epidermal Growth Factor Receptor (EGFR).
Caption: Workflow of PROTAC synthesis and action.
The following diagram illustrates the signaling pathway of PROTAC-mediated degradation of the Epidermal Growth Factor Receptor (EGFR).
Caption: PROTAC-mediated EGFR degradation pathway.
Conclusion
This compound is a critical building block for the development of sophisticated bioconjugates. Its well-defined structure, heterobifunctional nature, and the advantageous properties imparted by the PEG spacer make it an essential tool for researchers in medicinal chemistry and drug discovery. The provided protocols and diagrams offer a foundational understanding for the effective utilization of this versatile linker in the creation of next-generation therapeutics.
References
An In-depth Technical Guide to Amino-PEG12-CH2COOH
This guide provides detailed information on the physicochemical properties and biochemical applications of Amino-PEG12-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. Designed for researchers, scientists, and professionals in the field of drug development, this document outlines the molecule's core data, its role in targeted protein degradation, and a generalized experimental workflow for its application.
Core Molecular Data
This compound is a chemical compound frequently utilized as a linker in the synthesis of more complex molecules, particularly in the field of bioconjugation and pharmaceutical development. Its structure features a terminal primary amine group and a terminal carboxylic acid group, separated by a 12-unit polyethylene glycol chain. This composition provides water solubility and a flexible spacer arm, which are advantageous in various biological applications.
The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C26H53NO14 | [1][2][] |
| Molecular Weight | 603.7 g/mol | [1][2][] |
Application in Proteolysis Targeting Chimeras (PROTACs)
A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. This compound serves as the linker component that connects a ligand for the target protein to a ligand for an E3 ubiquitin ligase.[2][]
The mechanism of action for a PROTAC utilizing a PEG linker such as this compound is a sequential process that leads to the selective removal of a target protein. The key steps are the formation of a ternary complex, ubiquitination of the target protein, and subsequent degradation by the proteasome.
References
A Technical Guide to the Solubility of Amino-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of Amino-PEG12-CH2COOH, a heterobifunctional polyethylene glycol (PEG) linker. This information is critical for researchers and professionals in drug development and bioconjugation, where precise control over reaction conditions is paramount. This document outlines the known solubility profile of this reagent, presents detailed experimental protocols for determining solubility, and provides visual workflows to aid in experimental design.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications. For this compound, which is frequently used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), understanding its behavior in different solvents is essential for reaction optimization, purification, and formulation.[] The hydrophilic nature of the PEG chain generally imparts good aqueous solubility, a desirable trait for biological applications.[2][3]
Solubility Profile of this compound
The solubility of this compound is influenced by its structure, which features a hydrophilic PEG spacer, a primary amine, and a terminal carboxylic acid. While extensive quantitative data for this specific molecule is not widely published, a combination of manufacturer-provided information and data for structurally similar PEG linkers allows for a reliable qualitative and semi-quantitative assessment.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of co-solvents.
| Solvent/System | This compound | Amino-PEGn-acid (General) | Remarks |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL (20.24 mM) | Soluble | Heating to 60°C and ultrasonication may be required to achieve this concentration. The hygroscopic nature of DMSO can impact solubility. |
| Water | Soluble | Soluble | The hydrophilic PEG chain confers aqueous solubility. |
| Aqueous Buffers (e.g., PBS) | Soluble | Very Soluble | Generally soluble in common biological buffers. |
| Dimethylformamide (DMF) | Soluble | Soluble | A common solvent for peptide synthesis and bioconjugation reactions. |
| Methanol (MeOH) | Soluble | Soluble | A polar protic solvent in which many PEG derivatives are soluble. |
| Ethanol | Less Soluble | Less Soluble | Generally, PEGs exhibit lower solubility in alcohols compared to water or highly polar aprotic solvents. |
| Dichloromethane (DCM) | Information Not Available | Soluble (for similar compounds) | A common organic solvent for synthesis. A related compound, Amino-PEG12-alcohol, is soluble in DCM. |
| Toluene | Less Soluble | Less Soluble | PEGs are generally less soluble in non-polar aromatic solvents. |
Experimental Protocols for Solubility Determination
To ascertain the precise solubility of this compound under specific experimental conditions, two common methodologies are employed: the kinetic solubility assay and the thermodynamic solubility assay.
Kinetic Solubility Assay (Shake-Flask Method from DMSO Stock)
This high-throughput method is often used in early drug discovery to rapidly assess solubility. It measures the concentration of a compound that remains in solution after being added from a concentrated DMSO stock to an aqueous buffer.
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 2-4 hours) to allow the system to approach equilibrium.
-
Separation of Undissolved Compound: Use filtration or centrifugation to separate any precipitated solid from the solution.
-
Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. Common analytical techniques include:
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore. A calibration curve is required.
-
High-Performance Liquid Chromatography (HPLC): Provides accurate quantification and can separate the compound of interest from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive method for quantification.
-
DOT script for Kinetic Solubility Workflow
References
An In-depth Technical Guide to the Function of the Amine Group in Amino-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of the terminal amine group in the heterobifunctional linker, Amino-PEG12-CH2COOH. This versatile molecule is instrumental in the fields of bioconjugation, drug delivery, and surface modification, enabling the covalent linkage of diverse molecular entities. This document will delve into the chemical reactivity of the amine terminus, provide detailed experimental protocols for its conjugation, present quantitative data on reaction parameters, and illustrate its application in the context of cellular signaling pathways.
Introduction to this compound: A Bifunctional Workhorse
This compound is a polyethylene glycol (PEG) linker characterized by a discrete chain length of 12 ethylene glycol units. Crucially, it possesses two distinct terminal functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH). This bifunctionality allows for the sequential and controlled conjugation of two different molecules, making it an invaluable tool for creating complex biomolecular constructs. The PEG spacer itself imparts critical properties, including enhanced water solubility and biocompatibility to the conjugated molecules, often improving their pharmacokinetic profiles.[1][2][3]
The primary focus of this guide is the amine group , which serves as a versatile and reactive handle for a multitude of conjugation chemistries.
The Nucleophilic Reactivity of the Amine Group
The terminal primary amine of this compound is a potent nucleophile, readily participating in reactions with various electrophilic functional groups to form stable covalent bonds. This reactivity is the cornerstone of its utility in bioconjugation.
Reaction with N-Hydroxysuccinimide (NHS) Esters
The most prevalent application of the amine group is its reaction with N-hydroxysuccinimide (NHS) esters. This reaction, known as acylation, proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a highly stable amide bond and the release of NHS as a byproduct.[4][5] This chemistry is favored for its high efficiency and specificity for primary amines under mild, aqueous conditions, typically at a pH range of 7.2 to 8.5.[5]
Reaction with Carboxylic Acids (EDC/NHS Coupling)
The amine group can also be directly coupled to a carboxylic acid-containing molecule through the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS or its water-soluble analog, Sulfo-NHS. In this two-step process, EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine to form an amide bond. The inclusion of NHS stabilizes the intermediate by converting it to an NHS ester, which then reacts with the amine, improving the overall efficiency of the conjugation.[6]
Reductive Amination with Aldehydes and Ketones
Another important reaction involving the amine group is reductive amination. Here, the amine reacts with an aldehyde or ketone to form an unstable imine or Schiff base, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a stable secondary amine linkage. This method is particularly useful for conjugating molecules that contain carbonyl functionalities.
Quantitative Data on Amine Group Reactivity
The efficiency and stability of the formed conjugate are critical parameters in the design of bioconjugates.
| Parameter | Reaction Type | Typical Conditions | Yield/Efficiency | Amide Bond Half-Life (Physiological Conditions) | References |
| Reaction Yield | NHS Ester Acylation | pH 7.2-8.5, Room Temp, 0.5-4h | Often quantitative (>95%) with optimized reactant ratios. | Extremely stable, estimated to be hundreds of years. | [4][7][8] |
| Reaction Stability | Amide Bond Hydrolysis | pH 7.4, 37°C | The rate of hydrolysis is extremely low. | The half-life of an amide bond at pH 7 is estimated to be around 267 years. | [8] |
| NHS Ester Hydrolysis | Competing Reaction | pH 7.0, 0°C | Half-life of 4-5 hours. | This competing reaction can reduce conjugation efficiency if not optimized. | [5] |
| NHS Ester Hydrolysis | Competing Reaction | pH 8.6, 4°C | Half-life decreases to 10 minutes. | Highlights the importance of timely reactions at higher pH. | [5] |
Experimental Protocols
The following are detailed protocols for common conjugation reactions involving the amine group of this compound.
Protocol for Conjugating an NHS Ester-Activated Small Molecule to the Amine Terminus
This protocol outlines the steps for conjugating a small molecule containing an NHS ester to the primary amine of this compound.
Materials:
-
This compound
-
NHS ester-activated small molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve Reactants:
-
Dissolve the NHS ester-activated small molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
Dissolve this compound in the reaction buffer to a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the dissolved NHS ester-activated small molecule to the this compound solution.
-
Gently mix and allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Quench Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate chromatographic method, such as reversed-phase HPLC or size-exclusion chromatography, to remove excess reactants and byproducts.
-
Lyophilize the purified fractions to obtain the final product.
-
Protocol for Conjugating a Peptide to a Small Molecule using this compound
This two-step protocol describes the conjugation of a peptide to a small molecule using the heterobifunctional nature of the linker. First, the small molecule is attached to the carboxylic acid end of the linker, and then the peptide is conjugated to the newly introduced amine group.
Step 1: Activation of the Carboxylic Acid and Conjugation to a Small Molecule with a Primary Amine
Materials:
-
This compound
-
Small molecule containing a primary amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Purification system (e.g., HPLC)
Procedure:
-
Activate Carboxyl Group:
-
Dissolve this compound in the activation buffer.
-
Add a 5-10 fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugate Small Molecule:
-
Dissolve the amine-containing small molecule in the reaction buffer.
-
Add the activated this compound solution to the small molecule solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Purification:
-
Purify the resulting Small Molecule-PEG12-Amine conjugate by HPLC.
-
Step 2: Conjugation of a Peptide with an NHS Ester Reactive Group to the Amine Terminus of the Product from Step 1
Materials:
-
Purified Small Molecule-PEG12-Amine
-
Peptide containing an NHS ester reactive group
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., HPLC)
Procedure:
-
Conjugation Reaction:
-
Dissolve the Small Molecule-PEG12-Amine in the reaction buffer.
-
Add a 1.2-fold molar excess of the NHS ester-activated peptide.
-
Incubate for 2 hours at room temperature.
-
-
Quench and Purify:
-
Quench the reaction with the quenching buffer.
-
Purify the final Small Molecule-PEG12-Peptide conjugate by HPLC.
-
Visualizing the Role of the Amine Group in Bioconjugation and Signaling
The following diagrams, created using the DOT language for Graphviz, illustrate the key functionalities and applications of the amine group in this compound.
Caption: Chemical reactivity of the amine group in this compound.
Caption: A typical experimental workflow for amine-based bioconjugation.
Caption: Modulation of the JAK-STAT signaling pathway by a PEGylated ligand.[7][9][10][11]
Conclusion
The terminal amine group of this compound is a highly versatile and reactive functional group that is central to its widespread use in the development of advanced bioconjugates. Its ability to form stable amide bonds with high efficiency under mild conditions makes it an ideal choice for conjugating sensitive biomolecules. The comprehensive data and protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this powerful linker in their applications, from fundamental research to the design of novel therapeutics. The strategic use of the amine functionality, in concert with the beneficial properties of the PEG spacer, will continue to drive innovation in medicine and biotechnology.
References
- 1. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues [mdpi.com]
The Pivotal Role of the Carboxylic Acid Terminus in Amino-PEG12-CH2COOH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG12-CH2COOH is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and surface modification. Its structure, featuring a primary amine at one terminus and a carboxylic acid at the other, connected by a discrete 12-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking different molecular entities. This guide provides an in-depth technical overview of the critical role the carboxylic acid group plays in the functionality of this compound, complete with physicochemical data, detailed experimental protocols, and workflow visualizations.
The presence of the terminal carboxylic acid (-COOH) group is fundamental to the utility of this linker. It serves as a reactive handle for conjugation to primary amine-containing molecules, such as proteins, peptides, and antibodies, forming stable amide bonds. The predictable reactivity of the carboxylic acid, coupled with the beneficial properties of the PEG spacer—namely enhanced water solubility, biocompatibility, and reduced immunogenicity—makes this compound an invaluable tool in the development of advanced therapeutics and diagnostics.[1][2][3][]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key data compiled from various sources.
| Property | Value | Reference |
| Molecular Formula | C26H53NO14 | [5][6][] |
| Molecular Weight | 603.7 g/mol | [5][6][] |
| Appearance | White to off-white solid or viscous liquid | [1][8] |
| Solubility | Soluble in water and most organic solvents | [1][8] |
| Purity | Typically >95% | [1][5] |
| Storage | -20°C, desiccated | [1][6] |
The carboxylic acid group imparts a pKa value generally in the range of 3-5, typical for carboxylic acids on alkyl chains. This allows for its deprotonation at neutral pH, rendering it reactive towards coupling agents.
The Carboxylic Acid in Action: Amide Bond Formation
The primary function of the carboxylic acid group in this compound is to form a stable amide bond with a primary amine. This reaction, however, does not proceed spontaneously and requires the activation of the carboxylic acid to a more reactive intermediate.[9] This is typically achieved using carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[2]
The Activation and Coupling Workflow
The general workflow for conjugating a primary amine-containing molecule (R-NH2) to the carboxylic acid terminus of this compound can be visualized as a two-step process:
Caption: Amide bond formation workflow using this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the activation of the carboxylic acid group and subsequent coupling to a primary amine.
Protocol 1: EDC/NHS Coupling in an Aqueous Environment
This protocol is suitable for the conjugation of biomolecules in aqueous buffers.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use. A typical concentration is 100 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a 10-fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling to the Amine-containing Molecule:
-
Immediately add the activated this compound solution to the amine-containing molecule dissolved in the Coupling Buffer. The molar ratio of the activated PEG to the amine-containing molecule should be optimized for the specific application, but a 10-20 fold molar excess of the PEG linker is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
-
-
Purification:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: DCC/NHS Coupling in an Organic Solvent
This protocol is suitable for conjugating small molecules or other substrates that are soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Filtration setup
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS (1.1 equivalents) in anhydrous DCM.
-
Add DCC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Removal of DCU:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Rinse the filter cake with a small amount of anhydrous DCM and combine the filtrates.
-
-
Coupling to the Amine-containing Molecule:
-
Dissolve the amine-containing molecule and a base such as TEA or DIPEA (1.5 equivalents) in anhydrous DCM.
-
Add the filtrate containing the activated Amino-PEG12-CO-NHS to the amine solution.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the organic layer with a mild acid (e.g., 5% HCl), followed by a mild base (e.g., 5% NaHCO3), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate by column chromatography.
-
Logical Relationship of Reagents in EDC/NHS Coupling
The interplay between the reagents in the EDC/NHS coupling chemistry is crucial for efficient amide bond formation. The following diagram illustrates this relationship.
Caption: Reagent relationships in EDC/NHS mediated amide bond formation.
Conclusion
The terminal carboxylic acid of this compound is a cornerstone of its functionality, providing a reliable and versatile point of attachment for a wide array of amine-containing molecules. Through well-established activation chemistries, researchers can leverage this functional group to construct precisely defined bioconjugates. The protocols and workflows detailed in this guide offer a practical framework for the successful application of this compound in pioneering research and the development of next-generation therapeutics and diagnostics. The strategic use of this heterobifunctional linker, with a clear understanding of the role of its carboxylic acid terminus, will continue to drive innovation in the life sciences.
References
- 1. Amino PEG Acid, NH2-PEG-COOH [nanocs.net]
- 2. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 5. precisepeg.com [precisepeg.com]
- 6. biorbyt.com [biorbyt.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Amine-PEG-CH2COOH, MW 2,000 | BroadPharm [broadpharm.com]
safety and handling of Amino-PEG12-CH2COOH
An In-depth Technical Guide to the Safe Handling and Application of Amino-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling protocols, and technical data for this compound (Amine-PEG12-Acetic Acid), a bifunctional linker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical Identity and Properties
This compound is a hydrophilic, non-cleavable linker featuring a terminal primary amine group and a carboxylic acid group, separated by a 12-unit polyethylene glycol (PEG) spacer.[1] This structure allows for the sequential conjugation of two different molecules. The PEG chain enhances the solubility of the resulting conjugate in aqueous media, a critical factor in many biological applications.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₂₆H₅₃NO₁₄ | [2][3] |
| Molecular Weight | 603.7 g/mol | [2][3] |
| Appearance | White solid or colorless liquid | [4] |
| Purity | ≥95% - >98% | [2][5][6][7] |
| Solubility | Soluble in Water, DMSO, DMF | [6] |
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from structurally similar PEGylated compounds indicates potential hazards that must be addressed. The following information is based on the classification of similar chemicals and should be considered a baseline for safe handling.[8]
2.1 GHS Hazard Classification (Anticipated)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[8]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[8]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[8]
2.2 Precautionary Measures
| Precaution Category | Recommended Actions | Citations |
| Prevention | Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. | [8] |
| Response (First Aid) | If on Skin: Wash with plenty of water. If irritation occurs, seek medical advice. If Inhaled: Move person to fresh air. Call a POISON CENTER or doctor if you feel unwell. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [8] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Protect from moisture as the product may be hygroscopic. | [8] |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid discharge into the environment. | [8] |
Storage and Stability
Proper storage is essential to prevent degradation and maintain the reactivity of the compound.
Table 2: Recommended Storage Conditions
| Condition | Temperature | Duration | Notes | Source(s) |
| As Received (Solid) | -20°C | 12 months from receipt | Store desiccated. | [3][4][5][6] |
| Stock Solution | -80°C | Up to 6 months | Protect from light. Equilibrate to room temp before opening. | [9] |
| Stock Solution | -20°C | Up to 1 month | Protect from light. Keep under inert gas (Argon or Nitrogen). | [9][10] |
Experimental Protocols and Handling
The bifunctional nature of this compound allows it to act as a versatile linker. The primary amine (-NH₂) can react with activated esters (like NHS esters) or carbonyls, while the carboxylic acid (-COOH) can form a stable amide bond with other primary amines using activating agents.[1][6]
4.1 Preparing a Stock Solution
Many PEG reagents are low-melting solids or viscous oils that are difficult to weigh accurately.[10] Creating a stock solution is the recommended handling method.
-
Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
Solvent Selection: Use a dry, water-miscible organic solvent such as Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[10]
-
Dissolution: Add the chosen solvent to the vial to achieve a desired stock concentration (e.g., 10 mg/mL or 50 mM).
-
Storage: Cap the vial with a septum. For long-term storage, flush the headspace with an inert gas like argon or nitrogen before sealing and storing at -20°C or -80°C.[10] Use a syringe to withdraw the required amount for experiments to minimize exposure to air and moisture.[10]
4.2 General Protocol for Amide Bond Formation (Carboxylic Acid Activation)
This protocol outlines the conjugation of the terminal carboxylic acid of this compound to a molecule containing a primary amine.
-
Buffer Preparation: Use a non-amine-containing buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4 or a borate buffer (50mM, pH 8.5).[10] Avoid buffers like Tris or glycine, as they contain primary amines that will compete in the reaction.[10]
-
Activation: Dissolve the this compound in the reaction buffer. Add an activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and, optionally, an NHS (N-hydroxysuccinimide) ester to increase efficiency and create a more stable intermediate.
-
Conjugation: Add the amine-containing target molecule to the activated PEG-linker solution.
-
Reaction: Allow the reaction to proceed for several hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically for the specific application.
-
Purification: Remove unreacted reagents and byproducts using dialysis, size exclusion chromatography, or another suitable purification method.
Visual Diagrams
5.1 Functional Groups and Reactivity
The following diagram illustrates the core structure of this compound and the reactive potential of its terminal functional groups.
Caption: Functional groups of this compound and their reactivity.
5.2 Standard Laboratory Workflow
This diagram outlines a safe and effective workflow for handling this compound from receipt to experimental use.
Caption: Recommended workflow for handling this compound.
References
- 1. Amino-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 2. precisepeg.com [precisepeg.com]
- 3. biorbyt.com [biorbyt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Amino-PEG12-CH2CO2-t-butyl ester | BroadPharm [broadpharm.com]
- 6. Amino-PEG12-acid, 1415408-69-3 | BroadPharm [broadpharm.com]
- 7. NH2-PEG12-CH2COOH | Biopharma PEG [biochempeg.com]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
An In-Depth Technical Guide to the Synthesis and Purification of Amino-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Amino-PEG12-CH2COOH, a valuable bifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document details the chemical pathways, experimental protocols, and purification methodologies, presenting quantitative data in a clear and accessible format.
Introduction
This compound is a hydrophilic linker composed of a dodecaethylene glycol (PEG12) spacer, terminated with a primary amine and a carboxylic acid group. The PEG chain enhances the aqueous solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for covalent attachment to two different molecular entities. This guide focuses on a common and efficient synthetic route starting from the commercially available Boc-protected precursor, Boc-NH-PEG12-CH2COOH.
Synthesis Pathway
The synthesis of this compound is typically achieved through a straightforward deprotection of the tert-butoxycarbonyl (Boc) protecting group from its corresponding precursor under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its efficacy in cleaving the Boc group under mild conditions.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps in the synthesis and purification of this compound.
Boc Deprotection of Boc-NH-PEG12-CH2COOH
This protocol describes the removal of the Boc protecting group using Trifluoroacetic Acid (TFA).
Materials:
-
Boc-NH-PEG12-CH2COOH
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve Boc-NH-PEG12-CH2COOH in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is in the range of 0.1-0.5 M.
-
To the stirred solution, add an equal volume of Trifluoroacetic Acid (TFA). For example, if using 10 mL of DCM, add 10 mL of TFA.
-
Stir the reaction mixture at room temperature for 1 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Upon completion of the reaction, remove the solvent and excess TFA in vacuo using a rotary evaporator. To facilitate the removal of residual TFA, the crude product can be co-evaporated with toluene or DCM several times. The resulting product is the TFA salt of this compound.
Work-up and Neutralization (Optional)
To obtain the free amine from the TFA salt, a basic work-up can be performed.
Materials:
-
Crude this compound TFA salt
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the crude TFA salt in water or a minimal amount of a suitable organic solvent.
-
Carefully add saturated sodium bicarbonate solution to neutralize the acid until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude free amine.
Purification
Purification of the crude this compound is crucial to remove any unreacted starting material, byproducts, and residual reagents. Preparative High-Performance Liquid Chromatography (HPLC) is the most effective method for obtaining high-purity material.
Preparative HPLC Protocol
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase mixture (e.g., 95% A and 5% B).
-
Filter the sample solution through a 0.45 µm filter before injection.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 95% B over 30-60 minutes. The optimal gradient should be determined based on analytical HPLC analysis of the crude material.
-
Monitor the elution at a suitable wavelength (e.g., 214 nm or 220 nm).
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and freeze-dry using a lyophilizer to obtain the final product as a white solid or viscous oil.
Data Presentation
The following tables summarize the key chemical and physical properties of the starting material and the final product, along with typical purification parameters.
Table 1: Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Boc-NH-PEG12-CH2COOH | C₃₂H₆₃NO₁₆ | 717.84 | Viscous Liquid |
| This compound | C₂₇H₅₅NO₁₄ | 617.72 | White Solid or Viscous Oil |
Table 2: Typical Purification and Characterization Data
| Parameter | Value |
| Preparative HPLC | |
| Column | C18, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 30 min |
| Detection | 220 nm |
| Final Product | |
| Purity (by HPLC) | >95% |
| Yield | Typically high (>90%) for the deprotection step |
| Storage | -20°C, desiccated |
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as:
-
¹H NMR: To confirm the structure and the removal of the Boc group (disappearance of the tert-butyl signal around 1.4 ppm).
-
LC-MS: To confirm the molecular weight and assess the purity.
-
Analytical HPLC: To determine the final purity of the product.
Conclusion
The synthesis of this compound via TFA-mediated deprotection of its Boc-protected precursor is a robust and high-yielding method. Subsequent purification by preparative HPLC is essential to achieve the high purity required for applications in drug development and bioconjugation. This guide provides a detailed framework for researchers to successfully synthesize and purify this important linker molecule.
An In-Depth Technical Guide to Heterobifunctional PEG Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Poly(ethylene glycol) (PEG) linkers are a class of biocompatible polymers that play a pivotal role in modern drug development. These specialized molecules consist of a PEG backbone with two distinct reactive functional groups at either end.[1] This unique dual-reactivity allows for the precise and stable conjugation of two different molecular entities, such as a therapeutic drug and a targeting ligand.[1] The incorporation of a PEG spacer offers numerous advantages, including enhanced solubility and stability of the conjugate, reduced immunogenicity, and improved pharmacokinetic profiles.[2][3] Consequently, heterobifunctional PEG linkers have become indispensable tools in the design of advanced drug delivery systems, particularly in the fields of Antibody-Drug Conjugates (ADCs) and nanoparticle-based therapeutics.[4]
Core Concepts: Structure and Properties
The fundamental structure of a heterobifunctional PEG linker is characterized by a central hydrophilic PEG chain of varying length, flanked by two different terminal functional groups. This design allows for a modular and versatile approach to bioconjugation.
Key Properties:
-
Biocompatibility: PEG is well-known for its low toxicity and minimal immunogenicity, making it an ideal material for in vivo applications.[2]
-
Solubility: The hydrophilic nature of the PEG backbone enhances the aqueous solubility of hydrophobic drugs and biomolecules, improving their bioavailability.[2]
-
Flexibility: The PEG chain provides a flexible spacer between the conjugated molecules, which can minimize steric hindrance and allow each component to maintain its biological activity.
-
Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, can significantly increase the hydrodynamic radius of a therapeutic, leading to reduced renal clearance and a longer circulation half-life.[5]
Types of Heterobifunctional PEG Linkers
A wide array of heterobifunctional PEG linkers are available, distinguished by the nature of their terminal reactive groups. The choice of linker is dictated by the functional groups present on the molecules to be conjugated (e.g., amines, thiols, carboxylates on proteins and peptides).
| Functional Group 1 | Reactive Towards | Functional Group 2 | Reactive Towards | Common Applications |
| NHS Ester | Primary Amines (-NH2) | Maleimide | Thiols (-SH) | Antibody-Drug Conjugates (ADCs), Protein-Peptide Conjugation |
| Azide (-N3) | Alkynes, Strained Alkynes | NHS Ester | Primary Amines (-NH2) | Click Chemistry, Bioorthogonal Labeling |
| Alkyne | Azides | Carboxylic Acid (-COOH) | Amines (with activation) | Surface Modification, Nanoparticle Functionalization |
| Amine (-NH2) | Carboxylic Acids (with activation), NHS Esters | Thiol (-SH) | Maleimides, Thiol-reactive groups | Bioconjugation, Crosslinking |
| Carboxylic Acid (-COOH) | Amines (with activation) | Biotin | Avidin, Streptavidin | Immunoassays, Affinity Chromatography |
The Impact of PEG Linker Length on Therapeutic Efficacy
The length of the PEG chain in a heterobifunctional linker is a critical parameter that can significantly influence the physicochemical properties and biological activity of the resulting conjugate.
| Parameter | Effect of Increasing PEG Linker Length | References |
| Solubility | Generally increases the solubility of the conjugate. | [2] |
| Pharmacokinetics (Half-life) | Often leads to a longer circulation half-life. | [5] |
| Cellular Uptake | Can have a variable effect; shorter linkers may be optimal in some cases. | [6] |
| Drug Release | Can influence the rate of drug release from a carrier. | [7][8] |
| Tumor Accumulation | Longer linkers can enhance tumor accumulation in certain formulations. | [6] |
| Cytotoxicity of ADCs | May decrease in vitro cytotoxicity but can improve the overall therapeutic index. | [9] |
Experimental Protocols
Synthesis of a Heterobifunctional PEG Linker: Azido-PEG-NHS Ester
This protocol outlines the synthesis of an Azido-PEG-NHS ester, a versatile linker used in click chemistry and amine-reactive conjugations.[10]
Materials:
-
α-Hydroxy-ω-azido PEG (HO-PEG-N3)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
Procedure:
-
Dissolve HO-PEG-N3 and a 1.5-fold molar excess of DSC in anhydrous DCM under an inert atmosphere.
-
Add a 2-fold molar excess of TEA dropwise to the solution while stirring at room temperature.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the solution to remove any precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the product by adding the concentrated solution dropwise to cold anhydrous diethyl ether.
-
Collect the white precipitate by filtration and wash with cold diethyl ether.
-
Dry the final product, Azido-PEG-NHS ester, under vacuum.
-
Characterize the product using ¹H NMR and Mass Spectrometry to confirm the presence of both the azide and NHS ester functional groups.
Conjugation of an Antibody to a Small Molecule Drug using an NHS-PEG-Maleimide Linker
This protocol describes the two-step conjugation of a therapeutic antibody to a thiol-containing drug molecule.
Materials:
-
Therapeutic Antibody (e.g., Trastuzumab)
-
NHS-PEG-Maleimide linker
-
Thiol-containing drug molecule
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
EDTA
-
Size Exclusion Chromatography (SEC) system
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
Step 1: Antibody Modification with the Linker
-
Dissolve the antibody in PBS buffer.
-
Add a 5 to 10-fold molar excess of the NHS-PEG-Maleimide linker to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted linker by buffer exchange using a desalting column or tangential flow filtration into a suitable buffer (e.g., PBS with EDTA).
Step 2: Conjugation of the Drug to the Modified Antibody
-
Prepare a stock solution of the thiol-containing drug in an appropriate solvent (e.g., DMSO).
-
If the drug has a disulfide bond, reduce it using a reducing agent like TCEP.
-
Add a 2 to 5-fold molar excess of the activated thiol-containing drug to the maleimide-activated antibody solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purify the resulting Antibody-Drug Conjugate (ADC) using Size Exclusion Chromatography (SEC) to remove any unreacted drug and aggregated protein.
Characterization of PEGylated Conjugates
Dynamic Light Scattering (DLS):
DLS is used to determine the hydrodynamic diameter and size distribution of PEGylated nanoparticles or protein conjugates in solution.
Protocol:
-
Prepare the sample by diluting it in an appropriate buffer to a concentration within the instrument's optimal range.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.
-
Place the filtered sample in a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Perform the measurement, acquiring multiple readings to ensure reproducibility.
-
Analyze the correlation function to obtain the size distribution and polydispersity index (PDI). An increase in hydrodynamic diameter compared to the unconjugated molecule is indicative of successful PEGylation.[11][12][13]
MALDI-TOF Mass Spectrometry:
MALDI-TOF MS is a rapid and reliable method to determine the molecular weight of the conjugate and to calculate the drug-to-antibody ratio (DAR) for ADCs.[14]
Protocol:
-
Prepare a saturated matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA).[14]
-
Mix the purified PEGylated conjugate sample with the matrix solution in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry (co-crystallization).
-
Acquire the mass spectrum in the linear positive ion mode.
-
The resulting spectrum will show a distribution of peaks corresponding to the heterogeneous nature of the PEGylated conjugate. The mass difference between the peaks can be used to confirm the PEGylation and, in the case of ADCs, to determine the number of drug-linker molecules attached to the antibody.[15][16][17]
Visualizations
Signaling Pathway: HER2-Targeted ADC Action
Caption: Mechanism of action of a HER2-targeted Antibody-Drug Conjugate (ADC).
Experimental Workflow: ADC Development
Caption: A generalized workflow for the development of an Antibody-Drug Conjugate (ADC).
Logical Relationship: Advantages of Heterobifunctional PEG Linkers
References
- 1. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. adcreview.com [adcreview.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. Application of Light Scattering Techniques to Nanoparticle Characterization and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Characterizing Nanoparticle Size by Dynamic Light Scattering" by M. Zaman, S. Ang et al. [scholarworks.uark.edu]
- 13. scholarworks.uark.edu [scholarworks.uark.edu]
- 14. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bruker.com [bruker.com]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amino-PEG12-CH2COOH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the bioconjugation of molecules using the heterobifunctional linker, Amino-PEG12-CH2COOH. This linker possesses a terminal primary amine and a carboxylic acid, separated by a 12-unit polyethylene glycol (PEG) chain. This structure allows for versatile conjugation strategies, enabling the linkage of a wide array of biomolecules and small molecules. The hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][2][3][4]
Two primary strategies for bioconjugation using this compound are detailed below:
-
Protocol 1: Activation of the Carboxylic Acid on this compound for reaction with a primary amine on a target molecule.
-
Protocol 2: Reaction of the Amino Group on this compound with an activated carboxyl group on a target molecule.
Quantitative Data Summary
The efficiency of bioconjugation reactions is dependent on several factors, including the nature of the molecules being conjugated, buffer conditions, and molar ratios of reactants. The following table provides representative data for a typical protein bioconjugation reaction using this compound.
| Parameter | Value | Method of Determination |
| Degree of PEGylation (DOP) | 2-4 PEG molecules per protein | Mass Spectrometry, SDS-PAGE |
| Conjugation Efficiency | 60-80% | HPLC, SDS-PAGE |
| Final Purity of Conjugate | >95% | Size-Exclusion Chromatography (SEC) |
| Recovery of Conjugate | 50-70% | UV-Vis Spectroscopy (A280) |
Experimental Protocols
Protocol 1: Conjugation via Activation of the Carboxyl Group of this compound
This protocol describes the activation of the carboxylic acid moiety on this compound using EDC and NHS to form an amine-reactive NHS ester. This activated linker is then reacted with a primary amine (e.g., lysine residue or N-terminus) on a target protein.
Materials:
-
This compound
-
Target molecule with primary amine(s) (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification equipment (e.g., dialysis cassettes, size-exclusion chromatography columns)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Preparation of Reagents:
-
Dissolve the amine-containing target molecule in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 100 mM solution of this compound in anhydrous DMF or DMSO.
-
Prepare 100 mM solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound solution with EDC and NHS solutions at a molar ratio of 1:1.2:1.2 (PEG-linker:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Target Molecule:
-
Add the activated this compound solution to the target molecule solution at a desired molar excess (e.g., 10- to 50-fold molar excess of the activated linker over the target molecule).
-
The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
Protocol 2: Conjugation via the Amino Group of this compound
This protocol outlines the conjugation of the primary amine on this compound to a carboxyl group on a target molecule (e.g., aspartic acid, glutamic acid, or C-terminus of a protein) that has been activated with EDC and NHS.
Materials:
-
This compound
-
Target molecule with carboxyl group(s)
-
EDC and NHS (or sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M 2-Mercaptoethanol
-
Purification equipment
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxyl-containing target molecule in Activation Buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in Coupling Buffer to a concentration of 100 mM.
-
Prepare 100 mM solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer.
-
-
Activation of the Target Molecule's Carboxyl Groups:
-
Add a 10- to 50-fold molar excess of EDC and NHS (relative to the target molecule) to the target molecule solution.
-
Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation to this compound:
-
Add the this compound solution to the activated target molecule solution. A 10- to 50-fold molar excess of the PEG linker over the target molecule is recommended.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench the EDC and hydrolyze unreacted NHS esters.[16]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
Visualized Workflows
Caption: Workflow for conjugation via activation of the this compound carboxyl group.
Caption: Workflow for conjugation via activation of the target molecule's carboxyl group.
References
- 1. Amino-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 2. Amino-PEG12-acid, 1415408-69-3 | BroadPharm [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Amino-PEG-acid | Acid-PEG-Amine | AxisPharm [axispharm.com]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 8. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. scilit.com [scilit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for Amino-PEG12-CH2COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two key ligands connected by a flexible linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker is a critical component of a PROTAC's design, significantly influencing its efficacy, solubility, and cell permeability. Polyethylene glycol (PEG) linkers are widely employed in PROTAC development due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize the ternary complex formation between the POI and the E3 ligase.[3][4][5] Amino-PEG12-CH2COOH is a bifunctional PEG linker featuring a terminal amine and a carboxylic acid, providing versatile handles for sequential conjugation to the POI and E3 ligase ligands.[6]
These application notes provide detailed protocols and supporting data for the effective utilization of this compound in the synthesis of potent and selective PROTACs.
Data Presentation
The length of the PEG linker is a crucial parameter in optimizing the degradation efficiency of a PROTAC. The following table summarizes representative data from a study on Bruton's tyrosine kinase (BTK) degraders, illustrating the impact of varying PEG linker lengths on degradation potency (DC50) and maximal degradation (Dmax). While the exact this compound linker was not used in this specific study, the data for a PROTAC with a 12-atom linker provides a relevant reference point.
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG2 | 8 | >5000 | <20 |
| PEG3 | 11 | 840 | 65 |
| PEG4 (similar to PEG12) | 14 | 120 | >90 |
| PEG5 | 17 | 250 | 85 |
| PEG6 | 20 | 480 | 70 |
Table 1: Representative data showing the effect of PEG linker length on the degradation of BTK. The optimal degradation is observed with a linker of approximately 14 atoms, similar in length to a 12-unit PEG chain. Data is compiled for illustrative purposes based on trends observed in published studies.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a stepwise approach, sequentially conjugating the linker to the E3 ligase ligand and the POI ligand. The following protocols outline a general strategy for the synthesis of a VHL-based PROTAC.
Protocol 1: Synthesis of VHL Ligand-Linker Intermediate
This protocol describes the coupling of the this compound linker to a von Hippel-Lindau (VHL) E3 ligase ligand. It is assumed that the VHL ligand has a free amine group for conjugation and that other reactive functionalities are appropriately protected.
Materials:
-
VHL E3 ligase ligand with a free amine (e.g., (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide)
-
This compound
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Dissolution: Dissolve the VHL ligand (1.0 eq) in anhydrous DMF.
-
Activation of Linker: In a separate flask, dissolve this compound (1.2 eq), PyBOP (1.3 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid of the linker.
-
Coupling Reaction: Add the activated linker solution dropwise to the VHL ligand solution. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to yield the VHL ligand-PEG12-amine intermediate.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of the Final PROTAC
This protocol describes the final coupling of the VHL ligand-linker intermediate with a POI ligand that has a free carboxylic acid group.
Materials:
-
VHL ligand-PEG12-amine intermediate (from Protocol 1)
-
POI ligand with a free carboxylic acid group
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid for HPLC)
Procedure:
-
Dissolution: Dissolve the POI ligand with a carboxylic acid (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF. Stir the mixture at room temperature for 20 minutes.
-
Coupling Reaction: Add the VHL ligand-PEG12-amine intermediate (1.1 eq) to the reaction mixture. Stir at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude reaction mixture directly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilization: Lyophilize the fractions containing the pure PROTAC to obtain the final product as a white solid.
-
Characterization: Confirm the structure, purity, and identity of the final PROTAC using ¹H NMR, ¹³C NMR, HRMS, and analytical HPLC.
Mandatory Visualizations
PROTAC Synthesis Workflow
Caption: General workflow for the synthesis of a PROTAC using this compound.
PROTAC-Mediated Protein Degradation Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.cz [lcms.cz]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homo-PROTACs for the Chemical Knockdown of Cereblon. | Broad Institute [broadinstitute.org]
Application Notes and Protocols for Amino-PEG12-CH2COOH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Amino-PEG12-CH2COOH is a hydrophilic, flexible linker that offers several advantages in ADC development. The polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve its pharmacokinetic profile.[1][2][] The terminal amine and carboxylic acid groups provide versatile handles for conjugation to both the antibody and the cytotoxic drug.
These application notes provide an overview of the benefits of using this compound in ADC development, supported by comparative data. Detailed protocols for conjugation, purification, and characterization are also presented to guide researchers in their ADC discovery and development efforts.
Data Presentation
The inclusion of a hydrophilic PEG linker, such as a PEG12 spacer, can significantly improve the properties of an ADC. The following tables summarize the impact of PEG linker length on key ADC parameters.
Table 1: Impact of PEG Linker Length on ADC Plasma Clearance and Tolerability
| Linker | Plasma Clearance (mL/kg/day) | Survival Rate (at 20 mg/kg dose) |
| PEG0 | >46.3 | 0% (by day 5) |
| PEG8 | Not specified | 100% (at day 28) |
| PEG12 | 7.3 | 100% (at day 28) |
Data adapted from a study on MMAE-based ADCs with linkers containing varying PEG units.[4] This data highlights that ADCs with a PEG12 linker exhibit significantly slower plasma clearance and dramatically improved tolerability compared to ADCs without a PEG spacer.
Table 2: Influence of PEG Chain Length on Half-life and In Vitro Cytotoxicity of Affibody-Drug Conjugates
| Conjugate | Half-life Extension (fold increase) | In Vitro Cytotoxicity Reduction (fold increase) |
| ZHER2-PEG4K-MMAE (HP4KM) | 2.5 | 4.5 |
| ZHER2-PEG10K-MMAE (HP10KM) | 11.2 | 22 |
Data from a study on affibody-based drug conjugates. While not a traditional ADC, this data illustrates the general trend of PEG linkers increasing half-life while potentially decreasing in vitro potency.[5] The optimal PEG length will be a balance between these effects.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to an antibody and a cytotoxic payload. Optimization may be required for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).
Protocol 1: Two-Step Conjugation of this compound to a Cytotoxic Payload and an Antibody
This protocol describes a common method for ADC synthesis where the linker is first attached to the payload, and the resulting linker-payload construct is then conjugated to the antibody.
Materials:
-
This compound
-
Cytotoxic payload with a reactive amine group (e.g., MMAE)
-
Monoclonal antibody (e.g., Trastuzumab)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffers (e.g., borate buffer, pH 8.5)
-
Quenching reagent (e.g., Tris buffer or hydroxylamine)
-
Purification columns (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))
-
Analytical instruments (e.g., UV-Vis spectrophotometer, HPLC, Mass Spectrometer)
Procedure:
Step 1: Activation of this compound and Conjugation to Payload
-
Dissolve this compound, EDC, and NHS in anhydrous DMF. A molar ratio of 1:1.2:1.2 is recommended as a starting point.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group of the linker.
-
Add the amine-containing cytotoxic payload to the reaction mixture. A slight molar excess of the activated linker may be used to drive the reaction to completion.
-
Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, the resulting payload-linker conjugate can be purified by reverse-phase HPLC.
Step 2: Conjugation of Payload-Linker to the Antibody
-
Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH 7.4). The antibody concentration should typically be in the range of 1-10 mg/mL.
-
The amine group of the payload-linker conjugate can be activated to an NHS ester using EDC and NHS, similar to the previous step.
-
Add the activated payload-linker to the antibody solution. The molar ratio of payload-linker to antibody will determine the final drug-to-antibody ratio (DAR). Start with a molar excess of the payload-linker (e.g., 5 to 10-fold).
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding a quenching reagent to cap any unreacted NHS esters.
-
Purify the resulting ADC using SEC to remove unconjugated payload-linker and other small molecules. Further purification by HIC can be performed to isolate ADCs with a specific DAR.
Protocol 2: Characterization of the Antibody-Drug Conjugate
1. Drug-to-Antibody Ratio (DAR) Determination:
-
UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. ADCs with different DARs will have different retention times, allowing for the determination of the average DAR and the distribution of different drug-loaded species.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide a precise measurement of the mass of the conjugate, from which the DAR can be calculated.
2. Purity and Aggregation Analysis:
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is the primary method for quantifying the amount of high molecular weight species (aggregates) and fragments in the ADC preparation.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.
3. In Vitro Cytotoxicity Assay:
-
Plate target cancer cells at a suitable density.
-
Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.
-
Incubate for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a suitable method (e.g., MTT or CellTiter-Glo assay).
-
Calculate the IC50 value (the concentration of the ADC that inhibits cell growth by 50%) to determine its potency.
Visualizations
Signaling Pathway
The following diagram illustrates a representative signaling pathway that can be targeted by an ADC. For instance, an ADC targeting a receptor tyrosine kinase (RTK) like HER2 will, upon binding and internalization, deliver a cytotoxic payload that can induce DNA damage or microtubule disruption, ultimately leading to apoptosis. The specific signaling pathway will depend on the target of the monoclonal antibody and the mechanism of action of the payload.
Caption: General mechanism of action for an ADC.
Experimental Workflow
The diagram below outlines the key steps in the development and characterization of an ADC using this compound.
Caption: Workflow for ADC development and characterization.
Logical Relationship of ADC Components
This diagram illustrates the modular nature of an antibody-drug conjugate and the central role of the this compound linker.
Caption: Core components of an antibody-drug conjugate.
References
Application Notes and Protocols: Surface Functionalization of Nanoparticles with Amino-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using the bifunctional linker, Amino-PEG12-CH2COOH. This process is critical for enhancing the biocompatibility, stability, and targeting capabilities of nanoparticles for various biomedical applications, including drug delivery, bioimaging, and diagnostics.
The protocols outlined below detail the covalent conjugation of this compound to nanoparticles with surface functional groups, along with methods for characterizing the resulting PEGylated nanoparticles.
Introduction to Nanoparticle PEGylation
Polyethylene glycol (PEG) is a hydrophilic polymer widely used to modify the surface of nanoparticles.[1][2][3] This process, known as PEGylation, creates a hydrated layer around the nanoparticle that offers several advantages:
-
Improved Biocompatibility: The PEG layer reduces nonspecific interactions with proteins and cells, minimizing clearance by the immune system and increasing circulation time in the body (the "stealth effect").[1][2][3]
-
Enhanced Stability: PEGylation prevents nanoparticle aggregation, improving their colloidal stability in biological fluids.[1]
-
Increased Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic nanoparticles in aqueous environments.[1]
This compound is a heterobifunctional linker, meaning it has two different reactive groups at its ends: an amine (-NH2) group and a carboxylic acid (-COOH) group.[4] This allows for versatile, multi-step conjugation strategies. For instance, the carboxylic acid can be activated to react with amine-functionalized nanoparticles, leaving the PEG's amine group available for subsequent conjugation to targeting ligands, drugs, or imaging agents. Conversely, the amine group can be reacted with carboxylated nanoparticles.
Experimental Workflow and Signaling
The following diagram illustrates the general workflow for the surface functionalization of nanoparticles with this compound and a subsequent conjugation step for a targeting ligand.
Caption: Workflow for nanoparticle PEGylation and subsequent ligand conjugation.
The functionalized nanoparticles can be used for targeted drug delivery. The following diagram illustrates a simplified signaling pathway of receptor-mediated endocytosis, a common mechanism for the cellular uptake of targeted nanoparticles.
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
Quantitative Data Summary
Successful functionalization with this compound will alter the physicochemical properties of the nanoparticles. The following tables summarize expected changes.
Table 1: Hydrodynamic Size and Polydispersity Index (PDI)
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | PDI |
| Bare Nanoparticles | 100 ± 5 | 0.15 |
| PEGylated Nanoparticles | 120 ± 7 | 0.12 |
Data is illustrative and will vary based on the core nanoparticle size and PEG chain length.
Table 2: Zeta Potential
| Nanoparticle Sample | Surface Functional Group | Zeta Potential (mV) in pH 7.4 buffer |
| Bare Nanoparticles | Carboxyl (-COOH) | -35 ± 3 |
| PEGylated Nanoparticles | Amine (-NH2) | -10 ± 2 |
| Bare Nanoparticles | Amine (-NH2) | +30 ± 4 |
| PEGylated Nanoparticles | Carboxyl (-COOH) | -5 ± 2 |
The addition of the PEG layer shields the surface charge, causing the zeta potential to shift towards neutral.[1][5]
Experimental Protocols
Protocol for Functionalizing Carboxylated Nanoparticles with this compound
This protocol utilizes carbodiimide chemistry to form a stable amide bond between the carboxyl groups on the nanoparticle surface and the amine group of the PEG linker.
Materials:
-
Carboxylated nanoparticles (e.g., silica, polystyrene, or quantum dots)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Centrifugal filter units (with appropriate molecular weight cut-off)
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the carboxylated nanoparticles in Activation Buffer to a concentration of 1 mg/mL.
-
Sonicate the suspension for 5 minutes to ensure a homogenous dispersion.
-
-
Activation of Carboxyl Groups:
-
Add EDC to the nanoparticle suspension to a final concentration of 10 mM.
-
Add NHS to a final concentration of 25 mM.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the surface carboxyl groups.
-
-
Purification of Activated Nanoparticles:
-
Wash the activated nanoparticles twice with Activation Buffer using centrifugal filtration to remove excess EDC and NHS.
-
Resuspend the activated nanoparticles in Coupling Buffer.
-
-
Conjugation with this compound:
-
Dissolve this compound in Coupling Buffer to a concentration of 10 mg/mL.
-
Add the this compound solution to the activated nanoparticle suspension (a 100-fold molar excess of PEG linker relative to the estimated number of surface carboxyl groups is recommended).
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle shaking.
-
-
Quenching and Final Purification:
-
Add Quenching Buffer to a final concentration of 100 mM and incubate for 30 minutes to deactivate any remaining active NHS esters.
-
Wash the PEGylated nanoparticles three times with PBS (pH 7.4) using centrifugal filtration to remove unbound PEG linker and byproducts.
-
Resuspend the final functionalized nanoparticles in an appropriate buffer for storage (e.g., PBS with 0.01% sodium azide) at 4°C.
-
Protocol for Characterization of PEGylated Nanoparticles
4.2.1. Dynamic Light Scattering (DLS) and Zeta Potential Measurement
DLS measures the hydrodynamic diameter and size distribution, while zeta potential measurement indicates the surface charge and colloidal stability.[1]
Procedure:
-
Dilute a small aliquot of the bare and PEGylated nanoparticle suspensions in 10 mM NaCl or PBS to an appropriate concentration for the instrument.
-
Ensure the samples are well-dispersed by brief sonication if necessary.
-
For DLS, measure the intensity-weighted size distribution and record the Z-average diameter and Polydispersity Index (PDI).
-
For zeta potential, measure the electrophoretic mobility and calculate the zeta potential.
-
Perform measurements in triplicate for each sample.
4.2.2. Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR can confirm the successful conjugation by identifying characteristic vibrational modes of the PEG linker on the nanoparticle surface.
Procedure:
-
Lyophilize the bare and PEGylated nanoparticle samples to obtain dry powders.
-
Prepare KBr pellets of the samples or use an ATR-FTIR spectrometer.
-
Acquire spectra over a range of 4000 to 400 cm-1.
-
Look for the appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm-1) in the spectrum of the functionalized nanoparticles.[6]
4.2.3. Thermogravimetric Analysis (TGA)
TGA can quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss as the sample is heated.[7]
Procedure:
-
Place a known mass of the lyophilized bare and PEGylated nanoparticles into TGA crucibles.
-
Heat the samples from room temperature to approximately 800°C at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
The weight loss between ~200°C and 500°C for the PEGylated sample, corrected for any weight loss from the bare nanoparticles in the same temperature range, corresponds to the decomposition of the organic PEG layer.
-
The grafting density can be calculated based on the weight loss and the surface area of the nanoparticles.
References
- 1. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. Surface Functionalization with Polyethylene Glycol and Polyethyleneimine Improves the Performance of Graphene-Based Materials for Safe and Efficient Intracellular Delivery by Laser-Induced Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. krishisanskriti.org [krishisanskriti.org]
- 7. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation Using Amino-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can improve a molecule's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity. Amino-PEG12-CH2COOH is a heterobifunctional linker containing a primary amine and a carboxylic acid group separated by a 12-unit PEG spacer. This linker is particularly valuable for conjugating two different molecules, such as a peptide and a small molecule drug, or for creating advanced biotherapeutics like Proteolysis Targeting Chimeras (PROTACs).
These application notes provide detailed protocols for the conjugation of peptides using this compound and subsequent characterization of the resulting conjugate.
Principle of the Reaction
The conjugation process involves the formation of stable amide bonds. The carboxylic acid group of the this compound linker is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable NHS ester. This activated linker is then reacted with a primary amine on the target peptide (e.g., the N-terminal alpha-amine or the epsilon-amine of a lysine residue). Subsequently, the free amine on the other end of the PEG linker can be coupled to a carboxyl group on a second molecule, or vice versa, to complete the conjugation.
Applications
-
Improving Pharmacokinetics: The hydrophilic PEG chain increases the hydrodynamic radius of the peptide, reducing renal clearance and extending its circulation half-life.
-
Enhancing Solubility and Stability: PEGylation can increase the aqueous solubility of hydrophobic peptides and protect them from enzymatic degradation.
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the peptide, reducing its potential to elicit an immune response.
-
Development of PROTACs: this compound is an ideal linker for synthesizing PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.
-
Creation of Peptide-Drug Conjugates (PDCs): This linker can be used to attach a cytotoxic drug to a targeting peptide, enabling targeted drug delivery to cancer cells.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | BroadPharm | BP-21114 |
| Peptide with a primary amine (e.g., c(RGDfK)) | Bachem | 4058421 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher | 22980 |
| N-hydroxysuccinimide (NHS) | Thermo Fisher | 24500 |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 |
| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 |
| 0.1 M MES Buffer, pH 6.0 | Boston BioProducts | IBB-151 |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 302031 |
| Acetonitrile (ACN), HPLC grade | Fisher Scientific | A998-4 |
| Water, HPLC grade | Fisher Scientific | W6-4 |
| Solid Phase Extraction (SPE) C18 Cartridges | Waters | WAT054955 |
Protocol 1: Activation of this compound and Conjugation to a Peptide
This protocol describes the activation of the carboxylic acid end of the linker and its subsequent conjugation to a peptide containing a primary amine.
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF to a final concentration of 10 mg/mL.
-
Add NHS (1.5 equivalents) to the solution and vortex briefly.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 4 hours.
-
-
Peptide Preparation:
-
Dissolve the peptide (1 equivalent) in 0.1 M MES buffer, pH 6.0, to a final concentration of 5 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the activated this compound solution to the peptide solution.
-
Add DIPEA to adjust the pH of the reaction mixture to 8.0-8.5.
-
Stir the reaction mixture at room temperature overnight.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and stirring for 15 minutes.
-
Acidify the reaction mixture with 0.1% TFA in water.
-
Purify the conjugate using reverse-phase solid-phase extraction (SPE) or preparative HPLC.
-
For SPE, condition a C18 cartridge with acetonitrile, followed by equilibration with 0.1% TFA in water.
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unreacted linker and reagents.
-
Elute the conjugated peptide with a gradient of acetonitrile in 0.1% TFA.
-
-
Lyophilize the pure fractions to obtain the peptide-PEG12-NH2 conjugate.
-
Protocol 2: Conjugation of the Peptide-PEG12-Amine to a Carboxyl-Containing Molecule
This protocol describes the coupling of the newly introduced amine on the peptide-PEG conjugate to a molecule containing a carboxylic acid.
-
Activation of the Carboxyl-Containing Molecule:
-
Dissolve the carboxyl-containing molecule (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) and stir at room temperature for 4 hours.
-
-
Conjugation Reaction:
-
Dissolve the lyophilized peptide-PEG12-NH2 (1 equivalent) in 0.1 M MES buffer, pH 6.0.
-
Add the activated carboxyl-containing molecule solution to the peptide-PEG solution.
-
Adjust the pH to 8.0-8.5 with DIPEA and stir at room temperature overnight.
-
-
Purification:
-
Purify the final conjugate using preparative HPLC.
-
Lyophilize the pure fractions.
-
Data Presentation and Characterization
Reaction Parameters
| Parameter | Value |
| Peptide:Linker:EDC:NHS Molar Ratio | 1 : 1.2 : 1.5 : 1.5 |
| Solvent | DMF and 0.1 M MES Buffer, pH 6.0 |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight |
| pH of Conjugation | 8.0 - 8.5 |
| Purification Method | Preparative RP-HPLC |
| Expected Yield | 40-60% (highly dependent on the peptide) |
Characterization of the Conjugate
The successful conjugation should be confirmed by analytical techniques such as Mass Spectrometry and HPLC.
5.2.1. Mass Spectrometry
Mass spectrometry is used to confirm the covalent attachment of the this compound linker to the peptide. The expected mass increase corresponds to the molecular weight of the linker minus the mass of water (18.015 Da).
| Compound | Theoretical Mass (Da) | Observed Mass (Da) [M+H]+ |
| Unconjugated Peptide (c(RGDfK)) | 603.68 | 604.29 |
| This compound | 603.72 | 604.35 |
| Peptide-PEG12-NH2 Conjugate | 1189.38 | 1190.52 |
Note: Observed masses are examples and will vary based on instrumentation and experimental conditions.
5.2.2. High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is used to assess the purity of the conjugate and to separate it from unreacted starting materials. The retention time of the conjugated peptide will be different from the unconjugated peptide due to the addition of the hydrophilic PEG linker.
| Compound | Retention Time (min) |
| Unconjugated Peptide (c(RGDfK)) | 12.5 |
| Peptide-PEG12-NH2 Conjugate | 15.2 |
Note: Retention times are examples and will vary based on the specific HPLC method (column, gradient, etc.).
Visualizations
Experimental Workflow
Caption: Workflow for peptide conjugation.
PROTAC Mechanism of Action
Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that utilize the cell's own protein degradation machinery to eliminate target proteins. The this compound linker can serve as the spacer connecting the target protein binder and the E3 ligase ligand in a PROTAC.
Caption: PROTAC mechanism of action.
Application Notes and Protocols for Amino-PEG12-CH2COOH Linker in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Amino-PEG12-CH2COOH linker is a heterobifunctional molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a terminal amine group and a carboxylic acid group separated by a 12-unit polyethylene glycol (PEG) chain, offers a versatile platform for conjugating targeting moieties, such as antibodies, to therapeutic payloads.[1] The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and prolongs circulation time, thereby improving the pharmacokinetic profile of the therapeutic agent.[2][3] This document provides detailed application notes and experimental protocols for the use of the this compound linker in the development of antibody-drug conjugates (ADCs).
Applications
The primary application of the this compound linker is in the construction of ADCs for targeted cancer therapy.[3] In this context, the linker serves to covalently attach a potent cytotoxic drug to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This targeted delivery strategy aims to increase the therapeutic index of the cytotoxic agent by concentrating its activity at the tumor site while minimizing systemic toxicity.[4]
The hydrophilic nature of the PEG12 spacer helps to mitigate the aggregation often associated with hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[2][5][6] The defined length of the PEG12 chain also provides spatial separation between the antibody and the drug, which can be crucial for maintaining the antigen-binding affinity of the antibody.
Beyond ADCs, this linker can be employed in the development of other targeted therapies, including peptide-drug conjugates and the surface functionalization of nanoparticles for targeted delivery of imaging or therapeutic agents.
Data Presentation
The following tables summarize representative data for an antibody-drug conjugate utilizing a pendant PEG12 linker, which demonstrates the impact of PEGylation on the stability and pharmacokinetic properties of the conjugate. While not the exact linear this compound, this data provides valuable insights into the expected performance enhancements conferred by a PEG12 moiety.
Table 1: In Vitro Cytotoxicity of a HER2-Targeted ADC
| Cell Line | HER2 Expression | ADC Construct | IC50 (nM) |
| SK-BR-3 | High | Anti-HER2-PEG12-Payload | 0.134[7] |
| MDA-MB-453 | Moderate | Anti-HER2-PEG12-Payload | 1.9[7] |
| T-47-D | Low | Anti-HER2-PEG12-Payload | 45.7[7] |
| MDA-MB-231 | Negative | Anti-HER2-PEG12-Payload | 98.2[7] |
Table 2: Stability of ADCs with a Pendant PEG12 Linker
| ADC Construct | Drug-to-Antibody Ratio (DAR) | Monomer Content after 28 days at 40°C (%) |
| T-(P(12x2)-DM1) | 8 | 96[6] |
| T-(L24-DM1) | 8 | 89[6] |
T-(P(12x2)-DM1) represents an ADC with a pendant PEG12 linker, while T-(L24-DM1) has a linear 24-unit PEG linker.
Table 3: Pharmacokinetic Parameters of ADCs in Mice
| ADC Construct | DAR | Clearance Rate |
| Amide-coupled ADC with pendant PEG12 | ~4 | Slower clearance[5][6] |
| Amide-coupled ADC with linear PEG24 | ~4 | Faster clearance[5][6] |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound Linker
This protocol describes a two-step process for conjugating a drug with a free amine group to the lysine residues of an antibody using the this compound linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Amine-containing cytotoxic drug (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
PD-10 desalting columns
-
Reaction buffers: 0.1 M MES buffer (pH 5.5), PBS (pH 7.4)
Procedure:
Step 1: Activation of this compound
-
Dissolve this compound in anhydrous DMF.
-
Add a 1.2-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the linker solution.[8]
-
Stir the reaction mixture at room temperature for 1 hour to form the NHS ester of the linker.[8]
Step 2: Conjugation of the Activated Linker to the Antibody
-
Exchange the antibody buffer to PBS (pH 7.4) using a PD-10 desalting column.
-
Slowly add the activated this compound-NHS ester solution to the antibody solution with gentle stirring. A typical molar excess of the linker to the antibody is 20-fold.
-
Incubate the reaction mixture at room temperature for 2 hours.[9][10]
-
Quench the reaction by adding the quenching solution.
-
Purify the antibody-linker conjugate using a PD-10 desalting column equilibrated with PBS (pH 7.4).
Step 3: Conjugation of the Cytotoxic Drug
-
Activate the carboxylic acid group of the antibody-linker conjugate by adding a 10-fold molar excess of EDC and NHS in 0.1 M MES buffer (pH 5.5).
-
Dissolve the amine-containing cytotoxic drug in DMF.
-
Add the drug solution to the activated antibody-linker conjugate.
-
Incubate the reaction for 12 hours at room temperature.[8]
-
Purify the final ADC using a PD-10 desalting column to remove unconjugated drug and reagents.
Protocol 2: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody (DAR) can be determined using Hydrophobic Interaction Chromatography (HIC-HPLC).[11][12][13]
Materials:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Tosoh Bio Butyl-NPR)
-
Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄ (pH 6.0)[14]
-
Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄ (pH 6.0) with 25% isopropanol (v/v)[14]
-
ADC sample
-
Unconjugated antibody control
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample and the unconjugated antibody control.
-
Elute the proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the absorbance at 280 nm.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which are more hydrophobic.[15]
-
Calculate the weighted average DAR by integrating the peak areas of each species.[11]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effect of the ADC on cancer cell lines.[16][17][18][19]
Materials:
-
HER2-positive (e.g., SK-BR-3, NCI-N87) and HER2-negative (e.g., MDA-MB-468) cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC, unconjugated antibody, and free drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[16][18]
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the different drug dilutions.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.[16][18]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.[16][18]
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[16][18]
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Visualizations
Caption: Workflow for the synthesis of an antibody-drug conjugate.
Caption: Mechanism of action of an antibody-drug conjugate.
Caption: Workflow for DAR analysis by HIC-HPLC.
References
- 1. precisepeg.com [precisepeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellmosaic.com [cellmosaic.com]
- 13. researchgate.net [researchgate.net]
- 14. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with Amino-PEG12-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the covalent labeling of proteins with Amino-PEG12-CH2COOH, a hydrophilic 12-unit polyethylene glycol (PEG) linker with a terminal carboxylic acid. PEGylation, the process of attaching PEG chains to a molecule, is a widely utilized bioconjugation technique in research and pharmaceutical development. It offers several advantages, including improved protein solubility and stability, reduced immunogenicity, and extended circulating half-life in vivo.[1][2] The this compound linker allows for the introduction of a flexible, hydrophilic spacer that can be further functionalized or used to modulate the pharmacokinetic and pharmacodynamic properties of the target protein.
These application notes offer a comprehensive protocol covering the activation of the PEG linker's carboxylic acid group, the conjugation reaction with primary amines on the protein surface, and subsequent purification and characterization of the PEGylated protein. Additionally, a protocol for a common downstream application, a cellular uptake assay, is provided.
Principle of Reaction
The labeling of a protein with this compound is a two-step process. First, the terminal carboxylic acid of the PEG linker is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester.[3][4] In the second step, the NHS ester reacts with primary amine groups (the ε-amino group of lysine residues or the N-terminal α-amino group) on the surface of the target protein to form a stable amide bond, covalently attaching the PEG linker to the protein.
Experimental Protocols
Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxyl group on the PEG linker to make it reactive towards primary amines on the protein.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in Activation Buffer.
-
In a reaction tube, add the desired amount of this compound.
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the amount of this compound.[3][4]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
The activated this compound (now an NHS ester) is now ready for conjugation to the protein. It is recommended to use the activated PEG linker immediately.
Protein Labeling with Activated this compound
This protocol details the conjugation of the activated PEG linker to the target protein.
Materials:
-
Target protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0). Note: Avoid buffers containing primary amines, such as Tris or glycine.
-
Activated this compound solution from the previous step.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine.
Procedure:
-
Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
Add the freshly prepared activated this compound solution to the protein solution. A common starting point is a 10:1 molar ratio of the activated PEG linker to the protein.[3] This ratio may require optimization depending on the protein and the desired degree of labeling.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Proceed immediately to the purification of the PEGylated protein.
Purification of the PEGylated Protein
Purification is critical to remove unreacted PEG linker, unconjugated protein, and any reaction byproducts. A multi-step chromatography approach is often necessary to achieve high purity.
IEC separates molecules based on their net charge. PEGylation often shields the protein's surface charges, leading to a change in its elution profile compared to the native protein.
Materials:
-
IEC column (e.g., cation exchange like SP Sepharose or anion exchange like Q Sepharose, depending on the protein's pI).
-
Buffer A: 20 mM Tris-HCl, pH 8.0 (for anion exchange) or 20 mM MES, pH 6.0 (for cation exchange).
-
Buffer B: Buffer A containing 1 M NaCl.
Procedure:
-
Equilibrate the IEC column with Buffer A.
-
Load the quenched reaction mixture onto the column.
-
Wash the column with Buffer A to remove unbound material (including excess PEG linker).
-
Elute the bound proteins using a linear gradient of Buffer B. A common gradient is from 0% to 50% Buffer B over 20 column volumes. For example, a linear gradient from 50 mM to 500 mM sodium chloride can be effective.[5]
-
Collect fractions and analyze them by SDS-PAGE and/or UV-Vis spectroscopy to identify fractions containing the PEGylated protein.
HIC separates molecules based on their hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for further separation of PEGylated species.
Materials:
-
HIC column (e.g., Phenyl Sepharose).
-
Buffer A: 2 M Ammonium Sulfate in 50 mM sodium phosphate, pH 7.0.
-
Buffer B: 50 mM sodium phosphate, pH 7.0.
Procedure:
-
Pool the fractions from IEC containing the PEGylated protein. Add ammonium sulfate to the pooled sample to a final concentration of approximately 1.5-2.0 M.
-
Equilibrate the HIC column with a high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM phosphate buffer).
-
Load the sample onto the column.
-
Elute the protein using a reverse salt gradient, for example, a linear gradient from 1.5 M to 0 M ammonium sulfate. Hydrophobic proteins can often be separated with a gradient starting from 0.3-0.5 M ammonium sulfate to 0 M.[6][7]
-
Collect fractions and analyze for the presence of the purified PEGylated protein.
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the unconjugated protein. This step is also useful for buffer exchange.
Materials:
-
SEC column (e.g., Superdex 200).
-
Final storage buffer (e.g., PBS, pH 7.4).
Procedure:
-
Equilibrate the SEC column with the final storage buffer.
-
Concentrate the HIC fractions containing the PEGylated protein.
-
Load the concentrated sample onto the SEC column.
-
Elute with the final storage buffer. The PEGylated protein will elute earlier than the smaller, unconjugated protein.
-
Collect fractions containing the purified PEGylated protein.
Data Presentation: Quantitative Analysis
The success of the labeling and purification process should be quantified at each step. The following tables provide a template for recording and presenting this data.
Table 1: Labeling Reaction Parameters
| Parameter | Value |
| Protein Concentration (mg/mL) | 5 mg/mL |
| Molar Ratio of Protein to this compound | 1:10 |
| Molar Ratio of EDC to this compound | 10:1 |
| Molar Ratio of Sulfo-NHS to this compound | 25:1 |
| Reaction Time (hours) | 2 hours |
| Reaction Temperature (°C) | 25°C |
| Estimated Labeling Efficiency (%) | 60% |
Table 2: Purification Summary
| Purification Step | Protein Recovery (%) | Purity (%) |
| Ion-Exchange Chromatography | ~85% | >90% |
| Hydrophobic Interaction Chromatography | ~90% | >95% |
| Size-Exclusion Chromatography | >95% | >98% |
| Overall Yield | ~73% | >98% |
Characterization of the PEGylated Protein
SDS-PAGE Analysis
SDS-PAGE is used to visualize the increase in molecular weight upon PEGylation.
Procedure:
-
Run samples of the unreacted protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein. The band may also appear more diffuse due to the heterogeneity of PEGylation.
Mass Spectrometry
Mass spectrometry provides a precise measurement of the molecular weight and can determine the number of PEG linkers attached to the protein.
Procedure:
-
Analyze the purified PEGylated protein using a mass spectrometer (e.g., ESI-TOF or MALDI-TOF).
-
The mass spectrum will show a series of peaks corresponding to the protein with different numbers of PEG linkers attached.
-
The mass of the this compound linker is approximately 659.7 g/mol . The mass shift observed will be a multiple of this value, corresponding to the number of attached PEG chains. The molecular weight of the PEGylated protein can be calculated from the deconvoluted mass spectrum.[8]
Table 3: Mass Spectrometry Data
| Species | Theoretical Mass (Da) | Observed Mass (Da) |
| Unmodified Protein | 50,000 | 50,002 |
| Mono-PEGylated Protein | 50,659.7 | 50,661 |
| Di-PEGylated Protein | 51,319.4 | 51,322 |
Application Example: Cellular Uptake Assay using Flow Cytometry
This protocol describes how to assess the cellular uptake of a fluorescently-labeled PEGylated protein.
Materials:
-
Fluorescently-labeled PEGylated protein (e.g., labeled with a fluorophore like FITC).
-
Cells in culture (e.g., a cancer cell line).
-
Cell culture medium.
-
PBS.
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh culture medium containing various concentrations of the fluorescently-labeled PEGylated protein to the wells. Include a control well with no protein.
-
Incubate the cells for a defined period (e.g., 4 hours) at 37°C.
-
After incubation, wash the cells three times with cold PBS to remove any unbound protein.
-
Harvest the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cells. An increase in fluorescence intensity compared to the control cells indicates cellular uptake of the PEGylated protein.[9][10]
Visualizations
Experimental Workflow
Caption: Workflow for protein PEGylation and analysis.
Signaling Pathway Modulation Example
Caption: PEGylated ligand activating a cell signaling pathway.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encapsula.com [encapsula.com]
- 4. encapsula.com [encapsula.com]
- 5. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 6. Separation of proteins by hydrophobic interaction chromatography at low salt concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophobic Interaction Chromatography | https://www.separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. sciex.com [sciex.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing EDC to Amino-PEG12-CH2COOH Molar Ratio
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the molar ratio of EDC to Amino-PEG12-CH2COOH for successful bioconjugation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing low conjugation efficiency? | 1. Suboptimal Molar Ratios: Incorrect amounts of EDC, NHS, or the amine-PEG molecule can lead to poor yield. 2. Hydrolysis of EDC: EDC is moisture-sensitive and can quickly become inactive if not handled properly.[1] 3. Hydrolysis of O-acylisourea intermediate: This intermediate is unstable in aqueous solutions and can hydrolyze back to the carboxylic acid.[2][3][4] 4. Incorrect Buffer pH: The pH of the reaction buffer is critical for both the activation and coupling steps.[2][4][5] 5. Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction.[6][7] | 1. Optimize Molar Ratios: Systematically vary the molar ratios of EDC and NHS to the carboxyl groups of your molecule. A common starting point is a 2- to 10-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS over the carboxyl groups.[1][8] 2. Use Fresh Reagents: Equilibrate EDC and NHS to room temperature before opening to prevent moisture condensation.[3][9] Prepare EDC solutions immediately before use.[5] 3. Incorporate NHS/Sulfo-NHS: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) stabilizes the active intermediate, increasing the reaction efficiency.[2][3][4] 4. Optimize Buffer pH: For the activation of carboxyl groups with EDC, a pH of 4.5-6.0 is optimal. For the subsequent reaction with the amine, a pH of 7.2-8.0 is most efficient.[5][9] A two-step process with a pH shift is often recommended.[5][9] 5. Use Appropriate Buffers: Use non-amine, non-carboxylate buffers such as MES for the activation step and phosphate-buffered saline (PBS) for the coupling step.[2][5] |
| Why is my protein/molecule precipitating during the reaction? | 1. Excess EDC: Too much EDC can lead to intramolecular and intermolecular cross-linking, causing precipitation.[1] 2. Hydrophobic Nature of Reactants: The this compound or the molecule it is being conjugated to may have low solubility in the reaction buffer. | 1. Reduce EDC Concentration: Titrate the amount of EDC to find the optimal concentration that promotes conjugation without causing precipitation.[9] 2. Modify Buffer Conditions: Consider adding a small amount of a water-miscible organic solvent like DMSO or DMF to improve solubility.[6][7] However, ensure the solvent is compatible with your molecule's stability. |
| How can I confirm that the conjugation was successful? | Direct measurement of the conjugation efficiency can be challenging without appropriate analytical techniques. | Utilize analytical methods such as: - FT-IR (Fourier-Transform Infrared Spectroscopy): To detect the formation of the new amide bond. - Mass Spectrometry: To determine the molecular weight of the conjugated product. - HPLC (High-Performance Liquid Chromatography): To separate the conjugated product from the reactants and byproducts. - Gel Electrophoresis: A shift in the band of the conjugated molecule compared to the unconjugated one can indicate a successful reaction.[10] |
Frequently Asked Questions (FAQs)
What is the role of EDC and NHS in the reaction?
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[2][3] This intermediate can then react with a primary amine to form a stable amide bond.[2][3] NHS (N-hydroxysuccinimide) is often added to the reaction to stabilize the O-acylisourea intermediate by converting it to a more stable NHS-ester, which is less susceptible to hydrolysis in an aqueous environment and improves coupling efficiency.[2][4]
What is the optimal molar ratio of EDC to this compound?
The optimal molar ratio is dependent on the specific characteristics of the molecule to which the this compound is being conjugated. However, a general starting point is a molar excess of EDC and NHS to the carboxyl groups of the target molecule.
Recommended Starting Molar Ratios (relative to Carboxyl Groups)
| Reagent | Recommended Molar Excess | Notes |
| EDC | 2 to 10-fold | Higher excess may be needed for less reactive carboxyl groups, but too much can cause precipitation.[1] |
| NHS/Sulfo-NHS | 1.2 to 2-fold | Helps to stabilize the active intermediate and improve efficiency.[1] |
| This compound | 1 to 20-fold | Using an excess of the amine-containing molecule can help drive the reaction to completion, especially if the carboxyl-containing molecule is more precious.[11] |
Can I perform the reaction in a single step?
Yes, a one-pot reaction is possible. However, a two-step protocol is often recommended to improve efficiency and reduce side reactions.[9] The two-step process involves first activating the carboxyl groups with EDC and NHS at a lower pH, followed by quenching the EDC and then adding the amine-containing molecule at a slightly higher pH.[5][9]
Experimental Protocols
Two-Step Conjugation Protocol
This protocol is a general guideline and may require optimization for your specific application.
Materials:
-
Molecule with carboxyl groups
-
This compound
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0[5]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[5]
-
Quenching Solution: 2-Mercaptoethanol[9] or Hydroxylamine[9]
-
Desalting column
Procedure:
-
Activation of Carboxyl Groups:
-
Dissolve your carboxyl-containing molecule in the Activation Buffer.
-
Equilibrate EDC and NHS to room temperature before opening.[9]
-
Add a 2- to 10-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS to the solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Quenching of EDC (Optional but Recommended):
-
Conjugation with this compound:
-
Immediately add the purified, activated molecule to the this compound dissolved in Coupling Buffer.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching of Reaction:
-
Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS-esters.[9]
-
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove excess reagents and byproducts.
-
Visualizations
Caption: EDC/NHS reaction mechanism for amide bond formation.
Caption: Two-step experimental workflow for bioconjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - AL [thermofisher.com]
- 6. confluore.com [confluore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Purification of Amino-PEG12-CH2COOH Conjugates by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Amino-PEG12-CH2COOH conjugates using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of HPLC for purifying this compound conjugates?
A1: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the purification of PEGylated small molecules and peptides.[1][2][3] This technique separates molecules based on their hydrophobicity. The this compound moiety will alter the hydrophobicity of the conjugated molecule, allowing for separation from the unconjugated starting material and other impurities.
Q2: Which stationary phase (column) is best suited for this type of purification?
A2: For small molecule and peptide conjugates, C18 and C4 columns are widely used.[3][4] A C18 column provides a more hydrophobic stationary phase and is a good starting point for many applications. If the conjugate is highly hydrophobic and retains too strongly on a C18 column, a C4 column, which is less hydrophobic, may provide better results.
Q3: What mobile phases are typically used for the purification of PEGylated conjugates?
A3: A typical mobile phase system for RP-HPLC of PEGylated compounds consists of:
-
Mobile Phase A: Water with an acidic modifier, most commonly 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with the same concentration of the acidic modifier (0.1% TFA).
TFA is used as an ion-pairing agent to improve peak shape and resolution for peptides and other charged molecules.[3][4]
Q4: How does the PEG chain affect the retention time of my conjugate?
A4: The addition of a PEG chain generally increases the hydrophilicity of a molecule. However, in reversed-phase HPLC, the effect on retention time can be complex. In many cases, particularly with smaller molecules and peptides, the increased hydrodynamic volume and the interaction of the PEG chain with the stationary phase can lead to an increase in retention time.[5] The exact change will depend on the properties of the conjugated molecule and the specific HPLC conditions.
Q5: What is the best way to detect my this compound conjugate?
A5: The choice of detector depends on the properties of your conjugate.
-
UV-Vis Detector: If your target molecule has a chromophore (a part of the molecule that absorbs UV or visible light), a UV-Vis detector is the most straightforward option.[]
-
Evaporative Light Scattering Detector (ELSD): Since the PEG chain itself does not have a strong UV chromophore, an ELSD can be a valuable alternative or a complementary detector.[][7] ELSD is a mass-based detector that can detect any non-volatile analyte.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides both separation and mass information, which is highly specific and can help in identifying the correct fractions containing your conjugate.[][8]
Experimental Protocol: A General Guideline
This protocol provides a starting point for developing a purification method for an this compound conjugate. Optimization will be necessary based on the specific properties of your conjugate.
1. Sample Preparation:
-
Dissolve the crude conjugate mixture in a solvent that is compatible with the initial mobile phase conditions. A mixture of water and a small amount of organic solvent (like acetonitrile or DMSO) is often a good choice.[9]
-
Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.
2. HPLC System and Conditions:
| Parameter | Recommendation |
| HPLC System | A standard analytical or preparative HPLC system |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min (for a 4.6 mm ID column) |
| Column Temperature | 35 - 40°C[10] |
| Detector | UV at a wavelength appropriate for the conjugate, or ELSD/MS |
| Injection Volume | 10 - 100 µL (analytical scale) |
3. Elution Gradient:
This is a generic gradient and should be optimized for your specific conjugate.
| Time (minutes) | % Mobile Phase B |
| 0 | 5 |
| 5 | 5 |
| 35 | 95 |
| 40 | 95 |
| 41 | 5 |
| 50 | 5 |
Troubleshooting Guide
dot
Caption: A flowchart for troubleshooting common HPLC purification issues.
Peak Shape Problems
Q: My peaks are tailing. What could be the cause and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.[11]
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units away from the pKa of your analyte to maintain a consistent ionization state.
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration can help to minimize ionic interactions with the stationary phase.[11]
-
Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent or replace the column if necessary.
Q: My peaks are fronting. What is the likely cause?
A: Peak fronting is typically a sign of column overload or a problem with the sample solvent.
-
Reduce Injection Volume/Concentration: Try injecting a smaller volume of your sample or diluting it.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Dissolving the sample in a stronger solvent can cause the peak to broaden and front.[9]
Q: I am seeing split peaks. What should I investigate?
A: Split peaks can indicate a problem with the column or the injection process.
-
Column Void: A void may have formed at the head of the column. Try reversing and flushing the column (if the manufacturer allows) or replace it.
-
Partially Clogged Frit: The inlet frit of the column may be partially blocked. Back-flushing the column may help, or the frit may need to be replaced.
-
Sample Dissolution: The sample may not be fully dissolved, leading to a staggered introduction onto the column. Ensure complete dissolution and filter your sample before injection.
Retention Time Issues
Q: My retention times are shifting from run to run. What could be the problem?
A: Shifting retention times are often related to the mobile phase, flow rate, or column temperature.[12]
-
Mobile Phase Composition: Inconsistencies in mobile phase preparation can lead to retention time drift. Prepare fresh mobile phase carefully.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time variability.[12]
-
Flow Rate Fluctuation: Check the pump for any leaks or air bubbles, which can cause the flow rate to be inconsistent.
-
Temperature Changes: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended.[12]
Pressure Problems
Q: The backpressure of my HPLC system is too high. What should I do?
A: High backpressure is usually caused by a blockage in the system.[13]
-
Locate the Blockage: Systematically disconnect components (starting from the detector and moving backward) to identify where the pressure drop occurs.
-
Column Blockage: If the column is the source of the high pressure, try back-flushing it. If this does not resolve the issue, the inlet frit may need to be replaced, or the column itself may be irreversibly clogged.
-
Sample Preparation: Always filter your samples to prevent particulates from entering the system.
Q: My system pressure is lower than usual. What does this indicate?
A: A drop in pressure is typically due to a leak or a problem with the pump.[13]
-
Check for Leaks: Carefully inspect all fittings and connections for any signs of leakage.
-
Pump Issues: The pump may have lost its prime (has air bubbles). Purge the pump to remove any trapped air. Check the pump seals for wear.
Quantitative Data Summary
The following table provides an illustrative example of how PEGylation can affect the retention time and hydrophobicity of a small peptide conjugate in a reversed-phase HPLC system. The actual values will vary depending on the specific molecules and chromatographic conditions.
| Compound | Molecular Weight (Da) | Description | Expected Retention Time (min) |
| Small Peptide | ~1000 | Unconjugated starting material | 15.2 |
| This compound | ~650 | Free PEG reagent | 12.5 |
| Peptide-PEG12 Conjugate | ~1650 | Purified final product | 18.7 |
Note: This data is illustrative. The retention time of the PEGylated conjugate is often longer than the unconjugated peptide in RP-HPLC due to the increased size and interactions with the stationary phase.[5]
References
- 1. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 2. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 5. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. frontiersin.org [frontiersin.org]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: Post-Reaction Purification of Amino-PEG12-CH2COOH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the effective removal of excess Amino-PEG12-CH2COOH following its use in bioconjugation, PROTAC synthesis, or other labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed?
This compound is a heterobifunctional PEG linker with a molecular weight of 603.7 g/mol .[1] It contains a primary amine group and a terminal carboxylic acid, making it a versatile tool for crosslinking molecules.[2][] In a typical reaction, a molar excess of the PEG linker is used to ensure efficient conjugation to your target molecule (e.g., protein, peptide, or small molecule). This excess, unreacted linker must be removed from the final product to ensure purity, prevent interference in downstream applications, and obtain accurate characterization of the conjugate.
Q2: What are the primary methods for removing excess this compound?
The most common and effective methods for removing excess this compound leverage the size and physicochemical differences between the small linker and the much larger conjugated product. These methods include:
-
Dialysis / Ultrafiltration: Ideal for large conjugated products like proteins or nanoparticles.
-
Size Exclusion Chromatography (SEC): A high-resolution method that separates molecules based on their hydrodynamic radius.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Suitable for a wide range of conjugate sizes and offers high purity.
-
Solid-Phase Extraction (SPE): A rapid method for sample cleanup, particularly for smaller reaction volumes.
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on several factors, including the size of your conjugated product, the scale of your reaction, the required final purity, and the available equipment. The table below provides a general guide.
| Purification Method | Ideal for... | Key Advantages | Key Disadvantages |
| Dialysis / Ultrafiltration | Large molecules (>10 kDa) such as proteins, antibodies, and nanoparticles.[4][5] | Simple, inexpensive, and suitable for large volumes. | Can be time-consuming; potential for sample loss due to non-specific binding to the membrane. |
| Size Exclusion Chromatography (SEC) | A wide range of molecular weights, offering high resolution between the conjugate and free PEG.[6][7] | Excellent separation based on size, can be automated, and provides high purity.[8] | Can lead to sample dilution; requires specialized chromatography equipment.[9] |
| Reverse-Phase HPLC (RP-HPLC) | Peptides and small to medium-sized proteins.[][11] | High resolution, can separate PEGylated from un-PEGylated species, and provides high purity.[12] | Requires HPLC system; method development can be complex; exposure to organic solvents may affect protein stability. |
| Solid-Phase Extraction (SPE) | Small-scale reactions and rapid cleanup.[13] | Fast, reduces solvent usage compared to LLE, and can be automated. | Lower resolution than chromatography; method development is required to find the right sorbent and solvent conditions. |
Troubleshooting Guides
Dialysis / Ultrafiltration Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low product recovery | - The molecular weight cut-off (MWCO) of the membrane is too high.- Non-specific binding of the conjugate to the membrane. | - Ensure the MWCO is at least 10-20 times smaller than the molecular weight of your conjugate.- Consider using a membrane made from a different material (e.g., PES, RC) to minimize binding. |
| Incomplete removal of PEG linker | - Insufficient dialysis time or too few buffer changes.- The volume of the dialysis buffer is too small. | - Increase the dialysis duration and perform at least 3-4 buffer changes.[4]- Use a dialysis buffer volume that is at least 100-fold greater than your sample volume. |
| Product precipitation | - The buffer composition is not optimal for your conjugate's stability. | - Ensure the pH and ionic strength of the dialysis buffer are suitable for maintaining the solubility and stability of your product. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation between conjugate and PEG linker | - Inappropriate column for the molecular weight range.- Column is too short. | - Select a column with a fractionation range that provides good resolution between your conjugate and the ~600 Da PEG linker.- Increase the column length by connecting multiple columns in series to improve resolution.[14] |
| Peak tailing or broadening | - Secondary interactions between the analyte and the stationary phase. | - Modify the mobile phase by adjusting the salt concentration or pH to minimize non-specific interactions. |
| Sample is too dilute after purification | - This is an inherent characteristic of SEC. | - Concentrate the collected fractions using an ultrafiltration device (e.g., centrifugal spin filter) with an appropriate MWCO. |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Dialysis
This protocol is suitable for purifying a protein conjugate with a molecular weight > 20 kDa.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 5 kDa).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Magnetic stir plate and stir bar.
-
Beaker or flask large enough to hold >100x the sample volume.
Procedure:
-
Prepare the Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load the Sample: Carefully load your reaction mixture into the dialysis tubing/cassette and seal securely.
-
First Dialysis: Place the sealed tubing/cassette into the beaker with the dialysis buffer. Ensure the sample is fully submerged. Stir the buffer gently at 4°C. Dialyze for at least 4 hours.
-
Buffer Exchange: Discard the dialysis buffer and replace it with fresh buffer.
-
Subsequent Dialysis Steps: Repeat the buffer exchange at least two more times (e.g., after another 4 hours and then overnight).
-
Sample Recovery: Carefully remove the sample from the tubing/cassette. The purified conjugate is now ready for downstream applications.
Protocol 2: Purification via Automated Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for purification using an FPLC or HPLC system.
Materials:
-
SEC column with an appropriate fractionation range (e.g., a column suitable for separating globular proteins from small molecules).
-
SEC mobile phase (e.g., PBS, pH 7.4).
-
FPLC or HPLC system with a UV detector.
-
Fraction collector.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector.
-
Sample Injection: Inject your reaction mixture onto the column. The injection volume should not exceed 1-2% of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate. Larger molecules (the conjugate) will elute first, followed by smaller molecules (the excess PEG linker).
-
Fraction Collection: Collect fractions corresponding to the peaks detected by the UV monitor. The first major peak should be your purified conjugate.
-
Analysis: Analyze the collected fractions (e.g., by SDS-PAGE or mass spectrometry) to confirm the presence of the purified product and the absence of the free PEG linker.
Visualizations
Below are diagrams illustrating the workflows for the described purification methods.
References
- 1. biorbyt.com [biorbyt.com]
- 2. Amino-PEG12-acid - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. A Porphyrin-PEG Polymer with Rapid Renal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 11. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. Solid Phase Extraction Guide | Thermo Fisher Scientific - FR [thermofisher.com]
- 14. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
stability of Amino-PEG12-CH2COOH in aqueous solution
Welcome to the technical support center for Amino-PEG12-CH2COOH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in aqueous solutions and to troubleshoot common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is generally stable in aqueous solutions under standard laboratory conditions. The primary points of potential degradation are the ether linkages in the PEG chain and the terminal amine and carboxylic acid groups. The ether bonds are highly stable and only cleave under extreme pH or oxidative stress. The terminal functional groups are reactive by design but are stable under typical storage and use conditions. For optimal stability, it is recommended to store aqueous solutions at -20°C.[1]
Q2: How does pH affect the stability of this compound in an aqueous solution?
A2: The stability of the PEG backbone is generally high across a wide pH range. However, extreme pH values (highly acidic or highly basic) can promote hydrolysis of the ether linkages over extended periods or at elevated temperatures. The reactivity of the terminal amine and carboxylic acid groups is highly pH-dependent. The amine group is protonated at acidic pH, reducing its nucleophilicity, while the carboxylic acid is deprotonated at basic pH. For conjugation reactions, the pH should be optimized based on the specific chemistry being employed (e.g., pH 7-9 for NHS ester reactions with the amine group).[2]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: For long-term storage, it is recommended to store aqueous solutions of this compound at -20°C. For short-term storage (days to weeks), refrigeration at 2-8°C is generally sufficient. To prevent microbial growth in buffered solutions, consider sterile filtering the solution. Avoid repeated freeze-thaw cycles, which can degrade the molecule over time.
Q4: Can I autoclave an aqueous solution of this compound?
A4: Autoclaving is not recommended. The high temperature and pressure can lead to the degradation of the PEG chain and potential side reactions of the terminal functional groups. If sterility is required, sterile filtration using a 0.22 µm filter is the preferred method.
Q5: What are the potential degradation products of this compound in an aqueous solution?
A5: Under normal conditions, degradation is minimal. Under harsh conditions (e.g., strong acid or base, high temperature), hydrolysis of the ether linkages can occur, leading to a mixture of smaller PEG fragments with various end groups. Oxidative degradation, if it occurs, can also lead to chain cleavage and the formation of various oxidation products.
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound in experiments, particularly in bioconjugation reactions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency | Incorrect pH of the reaction buffer. | Optimize the reaction pH. For example, NHS ester reactions with the amine group are most efficient at pH 7-9.[2] Carboxylic acid activation with EDC is often performed at a slightly acidic pH (4.5-6.0). |
| Inactive reagent due to improper storage or handling. | Ensure the this compound and other reagents have been stored under the recommended conditions. Prepare fresh solutions before use. | |
| Competing hydrolysis of activated esters (e.g., NHS esters). | Perform the reaction in a timely manner after the activation of the carboxylic acid. Consider using a higher concentration of the amine-containing molecule. | |
| Steric hindrance. | The target molecule may have its reactive groups in a sterically hindered position. Consider changing the linker length or the conjugation strategy. | |
| Precipitation of Reagents During Reaction | Low solubility of the target molecule or the conjugate. | The PEG linker is designed to improve solubility.[3] However, if the target molecule is very hydrophobic, you may need to add a small amount of a water-miscible organic co-solvent (e.g., DMSO, DMF). Ensure the final concentration of the organic solvent does not denature your biomolecule. |
| Inconsistent Results Between Experiments | Variability in reagent preparation. | Prepare fresh solutions of this compound and other critical reagents for each experiment. Use a consistent source and lot of reagents. |
| Fluctuation in reaction conditions (temperature, pH, time). | Carefully control all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath. | |
| Evidence of Product Degradation | Exposure to harsh conditions. | Avoid extreme pH values and high temperatures during the reaction and purification steps unless specifically required by the protocol. |
| Presence of oxidizing agents. | Ensure all buffers and solutions are free from oxidizing contaminants. Consider degassing solutions if oxidative degradation is suspected. |
Quantitative Data on PEG Stability
Table 1: Hydrolysis Kinetics of PEG-Diacrylate (PEGDA) at 37°C
| pH | Half-life (t1/2) in days |
| 5.0 | ~25 |
| 6.0 | ~40 |
| 7.4 | ~50 |
Data adapted from a study on the hydrolysis of PEG-diacrylate hydrogels. The ester bonds in PEGDA are expected to be less stable than the ether bonds in the backbone of this compound. This data is provided for illustrative purposes to demonstrate the pH-dependent stability of related PEG structures.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
Objective: To monitor the integrity of this compound in an aqueous solution over time under different conditions (e.g., pH, temperature).
Materials:
-
This compound
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
C18 reverse-phase HPLC column
-
Aqueous buffers of desired pH (e.g., phosphate buffer for pH 7.4, acetate buffer for pH 5.0)
-
High-purity water
-
Acetonitrile (ACN)
-
Temperature-controlled incubator
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.
-
Dilute the stock solution to a final concentration of 1 mg/mL in the desired aqueous buffers (e.g., pH 5.0 and pH 7.4).
-
Divide each solution into aliquots in sealed vials.
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 0, 1, 7, 14, and 30 days), remove an aliquot from each condition.
-
Analyze the samples by HPLC. A typical gradient could be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
-
Monitor the chromatograms for the appearance of new peaks (indicating degradation products) and a decrease in the area of the main peak corresponding to intact this compound.
-
Quantify the percentage of remaining intact compound at each time point to assess stability.
Protocol 2: General Procedure for EDC/NHS Coupling of this compound to a Primary Amine
Objective: To conjugate the carboxylic acid group of this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Methodology:
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
In a separate tube, dissolve this compound in the Activation Buffer.
-
Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the activated this compound solution to the solution of the amine-containing molecule.
-
Let the coupling reaction proceed for 2 hours at room temperature or overnight at 4°C. The reaction time may need optimization.
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using an appropriate method to remove unreacted reagents and byproducts.
Visualizations
Caption: Workflow for EDC/NHS coupling of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Conjugating Amino-PEG12-CH2COOH to Hydrophobic Molecules
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered when conjugating Amino-PEG12-CH2COOH to hydrophobic molecules. Our goal is to provide you with the necessary information to streamline your experimental workflows and achieve successful conjugation outcomes.
Frequently Asked Questions (FAQs)
1. What are the primary challenges when conjugating the hydrophilic this compound to a hydrophobic molecule?
The principal challenge arises from the opposing solubility of the reactants. This compound is hydrophilic, while the target molecule is hydrophobic. This mismatch can lead to several issues:
-
Poor Solubility of Reactants: Finding a single solvent or a co-solvent system that can effectively dissolve both the PEG reagent and the hydrophobic molecule without compromising the reaction chemistry is critical.
-
Reaction Heterogeneity: If the reactants are not fully solubilized, the reaction may occur at the interface of phases, leading to low yields and inconsistent results.
-
Product Aggregation: The resulting PEGylated hydrophobic molecule is amphiphilic and may form micelles or aggregates in the reaction mixture, complicating the reaction monitoring and purification process.[1][2][3]
-
Difficult Purification: Separating the desired conjugate from unreacted starting materials, especially the unreacted hydrophobic molecule which may have similar chromatographic behavior, can be challenging.
2. Which solvent system is recommended for the EDC/NHS coupling of this compound to a hydrophobic amine?
The choice of solvent is crucial for a successful conjugation. While aqueous buffers are common for bioconjugation, they are often unsuitable for hydrophobic molecules. Here are some recommended solvent systems:
-
Aprotic Organic Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often the solvents of choice as they can dissolve a wide range of both polar and nonpolar compounds.[4][5][6] It is recommended to use a stock solution of the PEG reagent in DMSO or DMF.[4][6][7]
-
Chlorinated Solvents: Dichloromethane (DCM) can also be used, particularly if the hydrophobic molecule has good solubility in it.[6]
-
Co-solvent Systems: A mixture of an organic solvent and an aqueous buffer can sometimes provide a suitable environment. For instance, a 50:50 (v/v) mixture of borate buffer and DMSO has been used for PEGylation reactions.[8] Using an ethanol/water co-solvent has been shown to prevent the hydrolysis of EDC and can increase the crosslinking rate.[9][10]
It is essential to ensure that all reactants are fully dissolved before initiating the reaction. Sonication may be helpful in achieving complete dissolution.
3. What are the optimal pH conditions for the EDC/NHS reaction?
The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step:
-
Activation Step (Carboxyl Activation): The activation of the carboxylic acid on this compound with EDC and NHS is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[7][11] A common buffer for this step is 0.1M MES (2-(N-morpholino)ethanesulfonic acid).[7]
-
Coupling Step (Amine Reaction): The reaction of the activated NHS-ester with the primary amine on the hydrophobic molecule is most efficient at a pH of 7.0-8.5 .[4][7][11] A common buffer for this step is phosphate-buffered saline (PBS) at a pH of 7.2-7.5.[11]
For a two-step reaction, it is recommended to perform the activation in an MES buffer and then adjust the pH to 7.2-7.5 before adding the amine-containing hydrophobic molecule.[7]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | 1. Screen different organic solvents (DMF, DMSO, DCM) or co-solvent systems (e.g., DMSO/water, ethanol/water).2. Use sonication to aid dissolution.3. Prepare concentrated stock solutions of each reactant in a suitable solvent before mixing.[4][6][7] | Ensures all reactants are in the same phase, maximizing reaction efficiency. |
| Hydrolysis of EDC/NHS-ester | 1. Use anhydrous solvents and store reagents under desiccated conditions.2. Prepare EDC and NHS solutions immediately before use.[12] 3. Perform the reaction at a lower temperature (4°C to room temperature). | EDC and the activated NHS-ester are moisture-sensitive and can hydrolyze, reducing their reactivity. |
| Suboptimal pH | 1. For the activation step, ensure the pH is between 4.5 and 6.0.2. For the coupling step, adjust the pH to 7.0-8.5.[7][11] | Each step of the EDC/NHS chemistry has a distinct optimal pH for maximum efficiency. |
| Incorrect Stoichiometry | 1. Optimize the molar ratio of PEG-acid:EDC:NHS:Amine. A common starting point is a molar excess of EDC and NHS over the PEG-acid (e.g., 2-5 fold excess).[12] 2. Vary the molar ratio of the PEG-NHS ester to the hydrophobic molecule. | Insufficient activating agents or an incorrect ratio of reactants can lead to incomplete conversion. |
| Reaction Quenching by Buffer | 1. Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) during the coupling step.[7] | These buffers will compete with the intended reaction, reducing the yield of the desired conjugate. |
Problem 2: Difficulty in Purifying the Conjugate
| Potential Cause | Troubleshooting Step | Rationale |
| Co-elution of Product and Unreacted Hydrophobic Molecule | 1. Reverse-Phase HPLC (RP-HPLC): This is often the most effective technique. Optimize the gradient of the organic solvent (e.g., acetonitrile) and water. A C4 or C18 column can be effective.[][14][15] 2. Flash Chromatography: For larger scale purifications, normal or reverse-phase flash chromatography can be employed. | The PEG chain will alter the hydrophobicity of the conjugate, allowing for chromatographic separation from the more hydrophobic starting material. |
| Removal of Unreacted PEG and EDC/NHS Byproducts | 1. Dialysis or Diafiltration: Effective for removing small molecule impurities if the conjugate is of sufficient size. 2. Size Exclusion Chromatography (SEC): Can separate the larger PEGylated conjugate from smaller unreacted PEG and byproducts.[] 3. Aqueous Wash/Extraction: If the conjugate is soluble in an organic solvent immiscible with water, aqueous washes can remove the water-soluble PEG and byproducts. | These methods separate molecules based on size or differential solubility. |
| Product Aggregation During Purification | 1. Add a small amount of an organic co-solvent (e.g., isopropanol, ethanol) to the mobile phase during chromatography. 2. Work with dilute solutions to minimize intermolecular interactions. | Aggregation can be mitigated by improving the solubility of the amphiphilic conjugate in the purification buffers. |
Experimental Protocols
General Protocol for EDC/NHS Conjugation of this compound to a Hydrophobic Amine in an Organic Solvent
-
Preparation of Reactants:
-
Dissolve the hydrophobic amine-containing molecule in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Prepare fresh solutions of EDC and NHS in anhydrous DMF or DMSO at a concentration of 100 mM.
-
-
Activation of this compound:
-
In a dry glass vial, combine the this compound solution with 1.5 equivalents of EDC solution and 1.2 equivalents of NHS solution.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Conjugation to the Hydrophobic Amine:
-
Add 1.0 equivalent of the hydrophobic amine solution to the activated PEG solution.
-
If the hydrophobic amine is a salt (e.g., hydrochloride), add 1.5-2.0 equivalents of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize the salt and facilitate the reaction.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel or by preparative reverse-phase HPLC.
-
Characterization of the Conjugate
| Technique | Purpose | Expected Observations |
| 1H NMR | To confirm the covalent linkage and determine the degree of PEGylation.[16][17][18][19] | Appearance of characteristic peaks from both the hydrophobic molecule and the PEG chain in the same spectrum. Integration of specific peaks can be used to quantify the ratio of the two components. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To determine the molecular weight of the conjugate.[20][21][22][23] | A mass spectrum showing a distribution of peaks corresponding to the molecular weight of the conjugate, often with repeating units of 44 Da (the mass of an ethylene glycol monomer). |
| HPLC (Analytical) | To assess the purity of the final product.[8][14][15][24][25][][27] | A single major peak in the chromatogram at a retention time different from the starting materials. |
Visualizing the Process
Experimental Workflow
References
- 1. PEG: The Magic Bullet for Biophysical Analysis of Highly Aggregating Small Molecules in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Bot Detection [iris-biotech.de]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. encapsula.com [encapsula.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of the PEG Density in the PEGylated Chitosan Nanoparticles as a Drug Carrier for Curcumin and Mitoxantrone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bath.ac.uk [bath.ac.uk]
- 21. pubs.acs.org [pubs.acs.org]
- 22. covalx.com [covalx.com]
- 23. research.tue.nl [research.tue.nl]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. researchgate.net [researchgate.net]
- 27. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the efficiency of Amino-PEG12-CH2COOH coupling
This guide provides researchers, scientists, and drug development professionals with essential information for improving the efficiency of Amino-PEG12-CH2COOH coupling reactions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction parameters.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of this compound to amine-containing molecules using EDC/NHS chemistry.
Q1: Why is my coupling efficiency low?
Low coupling efficiency is a frequent problem with several potential causes:
-
Reagent Quality: 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive. Hydrolyzed reagents will be inactive, leading to poor activation of the carboxylic acid group on the PEG linker. Always use freshly opened or properly stored reagents. It is recommended to aliquot EDC and NHS into single-use vials and store them desiccated at -20°C.
-
pH of the Reaction: The pH of the reaction buffers is critical and follows a two-step requirement. The activation of the carboxylic acid with EDC and NHS is most efficient at a pH between 4.5 and 6.0.[1] The subsequent reaction of the NHS-activated PEG with the primary amine of your target molecule is most efficient at a pH of 7.0 to 8.5.[1]
-
Competing Nucleophiles: The presence of primary amines (e.g., Tris buffer) or other nucleophiles in your reaction mixture will compete with your target molecule for reaction with the NHS-activated PEG, thereby reducing the yield of your desired conjugate.[1]
-
Hydrolysis of the NHS Ester: The NHS ester intermediate is susceptible to hydrolysis, especially at higher pH.[2] The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 9.[3] Therefore, the amine-containing molecule should be added as soon as possible after the activation step.
Q2: I am observing unexpected byproducts or aggregation of my starting material. What could be the cause?
A significant challenge with bifunctional linkers like this compound is the potential for self-polymerization. Since the molecule contains both a primary amine and a carboxylic acid, it can react with itself in the presence of EDC and NHS, leading to the formation of PEG oligomers and polymers.
-
To minimize self-polymerization:
-
Control the stoichiometry: Use a molar excess of the molecule you are conjugating to the PEG linker.
-
Consider a two-step reaction where the this compound is first activated with EDC/NHS, and then this solution is added to the amine-containing target molecule. This can help to favor the desired intermolecular reaction over self-polymerization.
-
Q3: How do I choose the right buffer for my coupling reaction?
The choice of buffer is critical for success.
-
Activation Step (pH 4.5-6.0): Use a buffer that does not contain amines or carboxylates. 2-(N-morpholino)ethanesulfonic acid (MES) buffer is a common and effective choice.[2]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a good option.[1] Avoid buffers containing primary amines like Tris.[1]
Q4: How can I quench the reaction?
To stop the coupling reaction and deactivate any remaining NHS esters, you can add a quenching reagent. Common quenching agents include:
-
Hydroxylamine
-
Tris buffer
-
Glycine
-
Ethanolamine
Addition of one of these reagents will react with and cap any unreacted NHS esters.[4]
Optimized Reaction Parameters
The following table summarizes key quantitative data for optimizing your this compound coupling reaction.
| Parameter | Recommended Conditions | Notes |
| Activation pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES.[1] |
| Coupling pH | 7.0 - 8.5 | Use a non-amine buffer like PBS.[1] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can help to increase the stability of the NHS ester. |
| Reaction Time (Activation) | 15 - 60 minutes | Longer times may not significantly improve activation and can increase hydrolysis.[5] |
| Reaction Time (Coupling) | 2 hours to overnight | Reaction time depends on the reactivity of the amine on the target molecule. |
| Molar Ratio (EDC:NHS) | 1:1 to 1:2 | An excess of NHS can help to improve the stability of the active intermediate.[6] |
| Molar Ratio (PEG:Target) | 1:1 to 1:5 | An excess of the target molecule can help to minimize self-polymerization of the PEG linker. |
Detailed Experimental Protocol
This protocol provides a general framework for the coupling of this compound to a protein with available primary amine groups. Optimization may be required for your specific application.
Materials:
-
This compound
-
Target protein with primary amines
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Dissolve the target protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare 10 mg/mL stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 10 molar equivalents of the this compound stock solution with 1 molar equivalent of the target protein.
-
Add 1.2 molar equivalents of the freshly prepared EDC stock solution.
-
Add 1.5 molar equivalents of the freshly prepared NHS stock solution.
-
Mix well and incubate for 15-60 minutes at room temperature.
-
-
Coupling to Target Protein:
-
Add the activated this compound solution to the dissolved target protein.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for this compound Coupling.
Troubleshooting Decision Tree
Caption: Troubleshooting Low Coupling Efficiency.
References
- 1. broadpharm.com [broadpharm.com]
- 2. The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
Validation & Comparative
A Head-to-Head Comparison: Amino-PEG12-CH2COOH vs. SMCC Linkers in Bioconjugation
In the landscape of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of the final product's efficacy, stability, and safety. This guide provides an objective comparison of two widely utilized linker types: the hydrophilic, flexible Amino-PEG12-CH2COOH and the more rigid, hydrophobic SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
This compound is a bifunctional linker featuring a 12-unit polyethylene glycol (PEG) spacer, which imparts significant hydrophilicity. This property is advantageous for improving the solubility and stability of the resulting bioconjugate, particularly when working with hydrophobic payloads. It facilitates conjugation through amide bond formation. In contrast, SMCC is a heterobifunctional crosslinker that creates a stable thioether bond between a sulfhydryl group and an amide bond with a primary amine. It is a non-cleavable linker known for its high chemical stability and has been incorporated in the FDA-approved ADC, ado-trastuzumab emtansine (Kadcyla®). The choice between these two linkers often involves a trade-off between hydrophilicity, flexibility, and the nature of the desired chemical linkage.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of each linker is essential for predicting their behavior in a biological system. The following table summarizes the key characteristics of this compound and SMCC.
| Property | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Structure | Linear polyether chain with terminal amine and carboxylic acid groups | Cyclohexane-based structure with N-hydroxysuccinimide (NHS) ester and maleimide groups |
| Molecular Weight | Approximately 617.7 g/mol [1] | 334.32 g/mol [2] |
| Spacer Arm Length | ~51.5 Å | 8.3 Å[3] |
| Reactive Groups | Primary Amine (-NH2), Carboxylic Acid (-COOH)[1] | NHS Ester, Maleimide[4][5] |
| Reactivity | Amine reacts with activated esters (e.g., NHS esters); Carboxylic acid reacts with primary amines (requires activation)[1] | NHS ester reacts with primary amines (e.g., lysine residues); Maleimide reacts with sulfhydryl groups (e.g., cysteine residues)[4][5] |
| Solubility | High in aqueous solutions and organic solvents like DMSO and DMF[1][6] | Soluble in organic solvents like DMSO and DMF; the sulfonated version (Sulfo-SMCC) is water-soluble[4][] |
| Cleavability | Non-cleavable (forms stable amide bonds)[1] | Non-cleavable (forms stable amide and thioether bonds)[8][9] |
Performance in Bioconjugation and Impact on Antibody-Drug Conjugates
The selection of a linker has profound implications for the performance of an ADC, including its stability, pharmacokinetics, and therapeutic index.
Stability and Pharmacokinetics
The stability of the linker is paramount to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity. Non-cleavable linkers like SMCC are designed to release the drug only after the lysosomal degradation of the antibody, leading to the release of the drug with the linker and a single amino acid attached.
Studies have shown that ADCs constructed with SMCC linkers exhibit good in vivo stability. For instance, a pharmacokinetic study of an ADC containing a maytansinoid payload linked via SMCC showed a half-life of 10.4 days in mice.[5] However, the thioether bond formed by the maleimide group of SMCC can be susceptible to a retro-Michael reaction, potentially leading to some drug loss in vivo.
PEG linkers, on the other hand, can significantly extend the circulation half-life of bioconjugates. In a study comparing a ZHER2 affibody-drug conjugate with an SMCC linker to conjugates with 4 kDa and 10 kDa PEG linkers, the half-life was extended by 2.5-fold and 11.2-fold, respectively. While this study used larger PEG chains, the principle of increased hydrodynamic volume leading to reduced renal clearance applies to PEG12 as well.
| Parameter | This compound (Projected) | SMCC |
| In Vivo Stability | High (stable amide bonds) | High (stable thioether and amide bonds), though some potential for retro-Michael reaction |
| Plasma Half-life | Can increase the half-life of the conjugate | Generally provides good stability and half-life (e.g., ~10.4 days for a DM1-ADC in mice)[5] |
| Hydrophilicity | High | Low (hydrophobic)[5] |
Drug-to-Antibody Ratio (DAR) and Aggregation
A higher drug-to-antibody ratio (DAR) can enhance the potency of an ADC, but it can also lead to aggregation, especially when using hydrophobic linkers and payloads. This aggregation can result in faster clearance and increased immunogenicity.
The hydrophilicity of PEG linkers can mitigate the aggregation propensity of ADCs, even at higher DARs. Studies have shown that hydrophilic linkers containing PEG or sulfonate groups allow for the conjugation of hydrophobic drugs at a higher DAR without causing aggregation compared to hydrophobic linkers like SMCC. This can lead to a wider therapeutic window.
Cytotoxicity
The linker can also influence the in vitro cytotoxicity of the ADC. The aforementioned study on ZHER2 affibody-drug conjugates found that while PEG linkers increased the half-life, they also led to a reduction in in vitro cytotoxicity. The 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to the SMCC-linked conjugate. This suggests a potential trade-off between in vivo stability and immediate in vitro potency that needs to be considered in the context of the overall therapeutic strategy.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of bioconjugates.
SMCC Conjugation Protocol (Two-Step)
This protocol describes the conjugation of a protein containing primary amines (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a cytotoxic drug).
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SMCC crosslinker
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5
-
DMSO or DMF (anhydrous)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH2 in Conjugation Buffer.
-
Dissolve SMCC in DMSO or DMF to a final concentration of 10-20 mM immediately before use.
-
-
Activation of Protein-NH2:
-
Add a 10- to 20-fold molar excess of the dissolved SMCC to the Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SMCC:
-
Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions.
-
-
Conjugation to Molecule-SH:
-
Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the activated protein solution. The molar ratio will depend on the desired final DAR.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or hydrophobic interaction chromatography) to remove unconjugated drug and other impurities.
-
This compound Conjugation Protocol (Two-Step)
This protocol describes the conjugation of a protein containing primary amines to another molecule also containing a primary amine, using this compound as the linker and EDC/NHS for activation.
Materials:
-
Protein to be modified (Protein-NH2)
-
Molecule to be conjugated (Molecule-NH2)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-7.5
-
DMSO or DMF (anhydrous)
-
Desalting column
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO or DMF.
-
Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC to the linker solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester of the linker.
-
-
Reaction with the First Amine-Containing Molecule (Molecule-NH2):
-
Dissolve Molecule-NH2 in Reaction Buffer.
-
Add the activated this compound-NHS ester to the Molecule-NH2 solution.
-
Incubate for 1-2 hours at room temperature.
-
Purify the Molecule-NH2-PEG12-COOH intermediate if necessary.
-
-
Activation of the Terminal Carboxylic Acid:
-
Dissolve the Molecule-NH2-PEG12-COOH intermediate in Activation Buffer.
-
Add a 5- to 10-fold molar excess of NHS and EDC.
-
Incubate for 15 minutes at room temperature.
-
-
Conjugation to the Second Amine-Containing Molecule (Protein-NH2):
-
Dissolve Protein-NH2 in Reaction Buffer.
-
Add the activated Molecule-NH2-PEG12-NHS ester to the Protein-NH2 solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method to remove unconjugated molecules and other impurities.
-
Visualizing the Workflows and Concepts
Diagrams created using Graphviz (DOT language) can help to visualize the experimental workflows and the conceptual differences between the two linkers.
Caption: Workflow for a two-step SMCC conjugation.
Caption: Workflow for this compound conjugation.
Caption: Conceptual comparison of linker properties.
Conclusion
The choice between this compound and SMCC linkers is highly dependent on the specific application and the properties of the molecules to be conjugated.
Choose this compound when:
-
Working with hydrophobic payloads to improve solubility and prevent aggregation.
-
A longer circulation half-life is desired.
-
A flexible spacer arm is needed to overcome steric hindrance.
-
Conjugation through amide bonds at both ends is the desired chemistry.
Choose SMCC when:
-
A highly stable and well-characterized non-cleavable linker is required.
-
Conjugating a sulfhydryl-containing molecule to an amine-containing molecule.
-
The hydrophobicity of the linker is not a concern or is even desired for a particular application.
-
Following established protocols for ADCs like Kadcyla® is advantageous.
Ultimately, empirical testing is often necessary to determine the optimal linker for a given bioconjugate to achieve the desired balance of stability, efficacy, and manufacturability. This guide provides a foundational understanding to inform that decision-making process.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. purepeg.com [purepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. adcreview.com [adcreview.com]
- 9. mdpi.com [mdpi.com]
Unlocking Enhanced Performance: The Advantages of Amino-PEG12-CH2COOH Over Shorter PEG Linkers
References
- 1. labinsights.nl [labinsights.nl]
- 2. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. protein aggregation Archives - GaBIJ [gabi-journal.net]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo pharmacokinetics [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. Impact of Pre-existing Anti-polyethylene Glycol Antibodies on the Pharmacokinetics and Efficacy of a COVID-19 mRNA Vaccine (Comirnaty) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of anti-PEG IgG/IgM/IgE ELISA assays for profiling anti-PEG immunoglobulin response in PEG-sensitized individuals and patients with alpha-gal allergy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bioconjugation Linkers: Alternatives to Amino-PEG12-CH2COOH
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a linker is paramount to the success of their conjugate. While Amino-PEG12-CH2COOH is a widely used heterobifunctional linker, a diverse landscape of alternatives offers distinct advantages in terms of reaction chemistry, stability, and the ultimate performance of the bioconjugate. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to empower informed decision-making in your research and development endeavors.
Key Alternatives and Their Characteristics
The primary alternatives to this compound can be categorized based on their reactive functional groups and their molecular architecture. Each combination of these features imparts unique properties to the resulting bioconjugate.
Table 1: Overview of Common Bioconjugation Linker Chemistries
| Linker Chemistry | Reactive Groups | Bond Formed | Key Advantages | Key Considerations |
| Amine-Reactive (NHS Ester) | N-Hydroxysuccinimide Ester + Amine | Amide | High reactivity, stable bond, well-established protocols.[1] | Susceptible to hydrolysis in aqueous solutions, potential for multiple lysine modifications leading to heterogeneity.[1] |
| Thiol-Reactive (Maleimide) | Maleimide + Thiol (Cysteine) | Thioether | High selectivity for thiols, fast reaction rates.[2] | Thioether bond can be reversible via retro-Michael addition, especially in the presence of other thiols.[3][4] |
| Click Chemistry (e.g., CuAAC) | Azide + Alkyne | Triazole | High selectivity and efficiency, bioorthogonal, stable triazole linkage.[5][6] | Copper-catalyzed reactions may require removal of cytotoxic copper; strain-promoted variants (SPAAC) are copper-free but can be slower.[6] |
| Click Chemistry (e.g., SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | Triazole | Copper-free, bioorthogonal, high selectivity.[7] | Reagents can be more expensive, reaction kinetics may be slower than CuAAC. |
| Biodegradable Linkers | Various (e.g., esters, disulfides) | Cleavable bonds | Allows for controlled release of the conjugated molecule in specific biological environments. | Stability in circulation must be carefully balanced with cleavage at the target site. |
Performance Comparison: Stability and Reaction Efficiency
The stability of the linkage formed during bioconjugation is critical for the efficacy and safety of the resulting molecule, particularly for in vivo applications.
Table 2: Comparative Stability of Common Bioconjugate Linkages
| Linkage | Formed From | Relative Stability | Notes |
| Amide | NHS Ester + Amine | Very High | Highly stable under physiological conditions.[1] |
| Thioether | Maleimide + Thiol | Moderate to High | Can undergo retro-Michael reaction, leading to dissociation, especially in the presence of competing thiols like glutathione.[3][4] Thiazine formation with N-terminal cysteines can significantly increase stability.[3][4] |
| Triazole | Azide + Alkyne (Click Chemistry) | Very High | Highly stable and resistant to enzymatic cleavage.[5][8] |
A head-to-head comparison of conjugation methods for VHHs (single-domain antibodies) demonstrated that click chemistry offers superior control over stoichiometry, producing well-defined conjugates, whereas maleimide-thiol conjugation resulted in a more diverse range of reaction products.[9] Furthermore, the functional binding capacity of VHHs after click chemistry was found to be equal to or better than that of maleimide-thiol conjugates.[9]
Studies on the stability of maleimide-based conjugates have shown that they can be susceptible to deconjugation. One study demonstrated that a maleimide-PEG conjugate showed over 30% loss of the PEG chain after seven days in the presence of glutathione, a common intracellular thiol. In contrast, a mono-sulfone-PEG adduct exhibited less than 10% loss under the same conditions, highlighting the potential for improved stability with alternative thiol-reactive chemistries.[10]
The 1,4-disubstituted 1,2,3-triazole ring formed via click chemistry is an excellent surrogate for the amide bond, offering similar electronic properties but with the significant advantage of being resistant to protease cleavage, thereby enhancing the in vivo stability of peptide-based bioconjugates.[5][8]
Impact of PEG Linker Architecture
Beyond the reactive groups, the architecture of the PEG linker itself plays a crucial role in the properties of the bioconjugate.
Table 3: Comparison of PEG Linker Architectures
| Architecture | Description | Key Advantages | Key Considerations |
| Linear | A single, straight chain of PEG units. | Simple, well-defined, and widely available. | May offer less shielding of the biomolecule compared to branched structures. |
| Branched | Multiple PEG chains extending from a central core. | Provides enhanced steric hindrance, which can improve stability and reduce immunogenicity.[11] | May be more complex to synthesize and characterize. |
| Loop/Cyclic | A PEG chain with both ends attached to the biomolecule or a central core. | Can offer a smaller hydrodynamic radius compared to linear PEGs of the same molecular weight, potentially leading to less viscous formulations.[12] | Synthesis and conjugation can be more challenging. |
A study comparing linear and branched PEG-protein conjugates found that while branched PEGs are often associated with longer in vivo circulation times, this is not necessarily due to a larger hydrodynamic volume.[3] Another study highlighted that loop-structured PEG lipoconjugates demonstrated superior performance in siRNA delivery, maintaining a more compact particle size and better surface charge properties compared to their linear counterparts.[13] Research on antibody-drug conjugates (ADCs) has shown that the configuration of the PEG unit (linear vs. pendant) significantly impacts the stability and pharmacokinetics of the ADC, with pendant PEG structures leading to slower clearance rates.[14]
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are representative protocols for the key alternative chemistries.
Protocol 1: EDC/NHS Coupling of Amino-PEG-COOH to a Protein
This protocol describes the conjugation of a PEG linker with a terminal amine group to a protein's carboxylic acid residues, or vice versa, where the Amino-PEG-COOH is activated.
Materials:
-
Protein solution in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Amino-PEG-COOH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the Amino-PEG-COOH in an activation buffer (e.g., MES buffer, pH 5.5).[15]
-
Add EDC to the Amino-PEG-COOH solution and stir for 10 minutes at room temperature.[15]
-
Add NHS to the reaction mixture and continue stirring for 60 minutes at room temperature to form the NHS-activated PEG.[15]
-
Add the protein solution to the activated PEG linker. The pH of the reaction mixture should be adjusted to 7.2-8.0 for efficient reaction with the protein's primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using a size-exclusion chromatography column to remove unreacted PEG linker and byproducts.
Protocol 2: Maleimide-Thiol Conjugation
This protocol outlines the conjugation of a maleimide-functionalized PEG to a protein containing a free cysteine residue.
Materials:
-
Protein with a free thiol group in a suitable buffer (e.g., PBS, pH 6.5-7.5)
-
Maleimide-PEG linker
-
Quenching solution (e.g., free cysteine or 2-mercaptoethanol)
-
Purification column
Procedure:
-
Dissolve the protein in a dégazéd conjugation buffer to prevent oxidation of the thiol group.
-
Dissolve the Maleimide-PEG linker in the same buffer.
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG linker to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding an excess of a thiol-containing compound to react with any unreacted maleimide groups.
-
Purify the conjugate using size-exclusion chromatography.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the conjugation of an azide-functionalized biomolecule to an alkyne-functionalized PEG linker.
Materials:
-
Azide-modified biomolecule in a suitable buffer
-
Alkyne-PEG linker
-
Copper(II) sulfate (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Purification column
Procedure:
-
Prepare stock solutions of CuSO4, sodium ascorbate, and the THPTA ligand.
-
In a reaction vessel, combine the azide-modified biomolecule and the alkyne-PEG linker.
-
Add the CuSO4 solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the copper catalyst and unreacted components.
Visualizing Bioconjugation Workflows
To better illustrate the experimental processes, the following diagrams created using Graphviz (DOT language) outline the key steps in each conjugation chemistry.
References
- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry compared to thiol chemistry for the synthesis of site-selective glycoconjugate vaccines using CRM197 as carrier protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Comparison of Cyclic and Linear PEG Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loop-Structured PEG-Lipoconjugate Enhances siRNA Delivery Mediated by Liner-PEG Containing Liposomes [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
The Impact of PEG12 Linkers on Conjugate Stability and Solubility: A Comparative Guide
In the landscape of bioconjugate development, particularly for antibody-drug conjugates (ADCs), the choice of linker is a critical determinant of therapeutic efficacy and safety. The linker not only connects the cytotoxic payload to the antibody but also significantly influences the overall physicochemical properties of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the aqueous solubility and stability of ADCs.[1][2] This guide provides a detailed comparison of the impact of the PEG12 linker on conjugate stability and solubility, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Enhancing Stability and Solubility with PEG Linkers
The conjugation of hydrophobic payloads to antibodies often leads to an increased propensity for aggregation, which can compromise the stability, efficacy, and safety of the ADC.[3][4] Hydrophilic linkers, such as those incorporating PEG, are employed to counteract this hydrophobicity.[3][5] The flexible and hydrophilic nature of the PEG chain can effectively "shield" the hydrophobic drug, thereby improving the overall solubility and stability of the conjugate in aqueous environments.[1] This enhancement in hydrophilicity can also lead to improved pharmacokinetics, including a longer circulation half-life.[6]
The length and architecture of the PEG linker are crucial parameters that must be optimized. Shorter PEG chains, such as PEG12, are often utilized for more compact conjugate designs.[7] Furthermore, the spatial arrangement of the PEG moiety, for instance, in a pendant versus a linear configuration, can have a profound impact on the conjugate's performance.[5]
Comparative Analysis of PEG12 Linker Performance
A key study by Pasut et al. (2021) provides valuable quantitative insights into the performance of a pendant PEG12 linker in comparison to a linear PEG24 linker and a conventional non-PEG linker (as used in Trastuzumab emtansine, Kadcyla®). The study highlights the superior performance of the pendant PEG12 linker in terms of both stability and pharmacokinetics.
Conjugate Stability: Aggregation Analysis
The stability of different ADC formulations was assessed by measuring the percentage of soluble aggregates over time under thermal stress. The results clearly demonstrate that the ADC featuring a pendant PEG12 linker exhibited significantly lower aggregation compared to the ADC with a linear PEG24 linker and the non-PEG linker, especially at a higher drug-to-antibody ratio (DAR).
| Linker Type | Drug-to-Antibody Ratio (DAR) | % Soluble Aggregates (Day 0) | % Soluble Aggregates (Day 28 at 40°C) |
|---|---|---|---|
| Pendant PEG12 | ~8 | < 1% | ~5% |
| Linear PEG24 | ~8 | < 1% | ~15% |
| Non-PEG (Kadcyla® linker) | ~3.5 | < 1% | ~8% |
In Vivo Performance: Pharmacokinetics
The pharmacokinetic profiles of the ADCs in mice correlated with their in vitro stability. The ADC with the pendant PEG12 linker demonstrated a slower clearance rate compared to the ADC with the linear PEG24 linker, indicating a longer circulation time.
| Linker Type | Drug-to-Antibody Ratio (DAR) | Area Under the Curve (AUC) (day·μg/mL) | Clearance (mL/day/kg) |
|---|---|---|---|
| Pendant PEG12 | ~8 | 18,000 | 0.83 |
| Linear PEG24 | ~8 | 12,000 | 1.25 |
| Non-PEG (Kadcyla® linker) | ~3.5 | 15,000 | 1.00 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess conjugate stability and solubility.
Protocol 1: Determination of Conjugate Stability by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
This method is used to separate and quantify soluble aggregates from the monomeric form of the ADC.
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
SEC-HPLC column (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)
-
HPLC system with a UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 1X PBS, pH 7.4. Filter and degas the mobile phase before use.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Instrument Setup:
-
Equilibrate the SEC-HPLC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Set the UV detector to a wavelength of 280 nm.
-
-
Injection and Analysis:
-
Inject 20 µL of the prepared ADC sample.
-
Run the separation for a sufficient time to allow for the elution of both aggregates and the monomer (typically 15-20 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for the aggregate and monomer peaks.
-
Calculate the percentage of soluble aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100
-
Protocol 2: Determination of Conjugate Solubility by Shake-Flask Method
This method determines the thermodynamic solubility of a conjugate in a given solvent.
Materials:
-
Lyophilized ADC powder
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Shaking incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the lyophilized ADC powder to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Place the vial in a shaking incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation:
-
Centrifuge the vial at a high speed (e.g., 15,000 x g) for 30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Measure the concentration of the ADC in the supernatant using a UV-Vis spectrophotometer at 280 nm or by a validated HPLC method. A standard curve of the ADC with known concentrations should be used for accurate quantification.
-
-
Solubility Determination: The measured concentration of the ADC in the supernatant represents its solubility in the tested buffer.
Visualizing the Impact of PEG12 Linkers
The following diagrams illustrate the experimental workflow for assessing ADC stability and the logical relationship between linker properties and conjugate performance.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 3. agilent.com [agilent.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating Protein Modification with Amino-PEG12-CH2COOH Alongside Alternative PEGylation Reagents
For researchers, scientists, and drug development professionals seeking to enhance the therapeutic properties of proteins, this guide provides an objective comparison of Amino-PEG12-CH2COOH with other common PEGylation reagents. We delve into the experimental data and detailed protocols necessary to validate protein modification, offering a clear pathway to selecting the optimal conjugation strategy.
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can lead to increased stability, enhanced solubility, and reduced immunogenicity. The choice of PEGylation reagent is critical and depends on the protein's characteristics and the desired therapeutic outcome. This guide focuses on the validation of protein modification using this compound, a bifunctional linker, and compares its performance with two other prevalent classes of PEGylation reagents: N-hydroxysuccinimide (NHS)-esters and Maleimides.
Comparing PEGylation Chemistries: A Data-Driven Overview
The selection of a PEGylation reagent hinges on factors such as reaction efficiency, the stability of the resulting conjugate, and the impact on the protein's biological activity. Below is a summary of key performance indicators for this compound, NHS-Ester-PEG, and Maleimide-PEG.
| Feature | This compound | NHS-Ester-PEG | Maleimide-PEG |
| Target Residue | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Cysteine |
| Reaction pH | 4.5-7.5 | 7.0-8.5 | 6.5-7.5 |
| Bond Formed | Amide | Amide | Thioether |
| Bond Stability | High | High | Moderate (potential for retro-Michael reaction) |
| Reaction Specificity | High (with EDC/NHS activation) | Moderate (can react with other nucleophiles) | High |
| Key Advantage | Versatile, can be used to link two molecules | Simple, one-step reaction | Site-specific modification of cysteine residues |
| Potential Drawback | Two-step activation required | Potential for hydrolysis of NHS-ester | Requires an available cysteine residue |
Experimental Validation: Protocols and Workflows
To objectively compare these PEGylation strategies, a series of experiments are required. The following section provides detailed protocols for protein modification with each reagent, followed by methods for analyzing the results.
Experimental Workflow for Comparative PEGylation
The following diagram outlines the general workflow for comparing the efficiency and stability of different PEGylation reagents.
Detailed Experimental Protocols
1. Protein Modification with this compound
This protocol utilizes a two-step carbodiimide coupling reaction to conjugate the carboxylic acid group of this compound to primary amines on the target protein.[1][2][3][4][5]
-
Materials:
-
Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.5-6.0)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or Tris buffer)
-
Desalting column
-
-
Procedure:
-
Dissolve the protein of interest in the activation buffer to a final concentration of 1-10 mg/mL.
-
Prepare a fresh solution of EDC and NHS in the activation buffer.
-
Add a 10- to 50-fold molar excess of EDC and NHS to the protein solution.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups on this compound.
-
Immediately before adding to the protein, dissolve this compound in the conjugation buffer.
-
Add the dissolved this compound to the activated protein solution. The molar ratio of PEG to protein should be optimized for the specific application (a starting point is a 10- to 20-fold molar excess).
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the conjugation buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Remove excess PEG reagent and byproducts using a desalting column.
-
2. Protein Modification with NHS-Ester-PEG
This protocol describes a one-step reaction targeting primary amines.[6][7][8]
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG
-
Quenching buffer (e.g., Tris-HCl)
-
Desalting column
-
-
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-Ester-PEG in a water-miscible organic solvent (e.g., DMSO or DMF) and then dilute in the reaction buffer.
-
Add the desired molar excess of the NHS-Ester-PEG solution to the protein solution. A 20-fold molar excess is a common starting point.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[7]
-
Quench the reaction by adding the quenching buffer.
-
Purify the PEGylated protein using a desalting column.
-
3. Protein Modification with Maleimide-PEG
This protocol targets cysteine residues for site-specific modification.
-
Materials:
-
Protein of interest containing at least one free cysteine residue in a suitable buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5)
-
Maleimide-PEG
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column
-
-
Procedure:
-
If necessary, reduce any disulfide bonds in the protein using a reducing agent (e.g., DTT) and subsequently remove the reducing agent.
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the Maleimide-PEG in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the PEGylated protein using a desalting column.
-
Analysis of PEGylated Proteins
1. Assessing Conjugation Efficiency with SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a straightforward method to visualize the extent of PEGylation. The increase in molecular weight due to the attached PEG chains will result in a noticeable band shift.
-
Procedure:
-
Run samples of the un-modified protein and the purified PEGylated proteins on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Compare the band patterns. A successful PEGylation will show a new band or a smear at a higher molecular weight compared to the un-modified protein. The intensity of the bands can provide a semi-quantitative measure of the conjugation efficiency.
-
2. Confirmation and Purity Analysis by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for confirming the identity and purity of PEGylated proteins.[9][10][11][12] It can determine the exact mass of the conjugate, and thus the number of attached PEG molecules.
-
Procedure:
-
Analyze the purified PEGylated protein samples using a mass spectrometer (e.g., MALDI-TOF or ESI-MS).
-
The resulting spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached. This allows for a quantitative determination of the degree of PEGylation.
-
3. Evaluating Conjugate Stability
The stability of the PEG-protein linkage is crucial for its in vivo performance. A common method to assess this is to incubate the conjugate in a biologically relevant medium and monitor for the release of the PEG chain over time. A study comparing maleimide-PEG and mono-sulfone-PEG adducts found that after seven days of incubation in the presence of 1 mM reduced glutathione, the mono-sulfone-PEG conjugate retained over 90% of its conjugation, while the maleimide-PEG conjugate retained less than 70%.[13]
-
Procedure:
-
Incubate the purified PEGylated proteins in a relevant biological fluid (e.g., human plasma or a solution containing a competing thiol like glutathione) at 37°C.[13]
-
Take samples at various time points (e.g., 0, 24, 48, 72 hours).
-
Analyze the samples by SDS-PAGE or MS to determine the amount of intact conjugate remaining.
-
4. Assessing Biological Activity
It is essential to determine if the PEGylation process has affected the biological activity of the protein. The specific assay will depend on the function of the protein.
-
Procedure:
-
Perform a relevant in vitro or in vivo activity assay for the un-modified protein and the PEGylated conjugates.
-
Compare the activity of the modified proteins to the un-modified control. A decrease in activity is sometimes observed due to steric hindrance from the PEG chain, but this is often compensated for by the improved pharmacokinetic profile.
-
Signaling Pathway and Logical Relationships
The decision-making process for choosing a PEGylation strategy can be visualized as follows:
By following these detailed protocols and analytical methods, researchers can effectively validate and compare different protein modification strategies, leading to the development of more stable and effective therapeutic proteins.
References
- 1. broadpharm.com [broadpharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
- 11. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
A Comparative Guide to Thiol Conjugation: Amino-PEG12-CH2COOH vs. Maleimide-PEG-COOH
In the landscape of bioconjugation, the precise and stable linking of molecules is paramount for the development of effective therapeutics, diagnostics, and research tools. The choice of chemical linker dictates the specificity, efficiency, and stability of the final conjugate. This guide provides an in-depth comparison of two distinct PEG linkers, Maleimide-PEG-COOH and Amino-PEG12-CH2COOH, for workflows involving thiol conjugation, offering researchers a clear path to selecting the appropriate tool for their needs.
Executive Summary: A Fundamental Difference
The core distinction between these two linkers lies in their reactivity towards thiol (-SH) groups, commonly found in the amino acid cysteine.
-
Maleimide-PEG-COOH is a direct, thiol-reactive linker . Its maleimide group selectively and efficiently forms a stable thioether bond with sulfhydryl groups under mild, physiological conditions.[1][2][3] This makes it a primary choice for direct, one-step thiol conjugation.
-
This compound is not directly thiol-reactive .[4][5] It is a heterobifunctional linker featuring a primary amine (-NH2) and a carboxylic acid (-COOH).[4][5][] While it is a versatile tool for linking molecules via amide bonds, its use in a thiol-conjugation strategy is indirect and requires a multi-step approach.
This guide will first explore the direct thiol conjugation pathway using Maleimide-PEG-COOH and then contrast it with the indirect, multi-step workflows required to incorporate this compound in a process involving a thiol-bearing molecule.
Maleimide-PEG-COOH: The Direct Approach to Thiol Conjugation
Maleimide-based linkers are a cornerstone of bioconjugation due to their high selectivity for thiols.[1][7] The reaction proceeds via a Michael addition, where the thiol group attacks the double bond of the maleimide ring.[1][8]
Reaction Mechanism & Workflow
The conjugation is a straightforward, single-step process. A molecule containing a free sulfhydryl group (e.g., a protein with a cysteine residue) is incubated with the Maleimide-PEG-COOH linker, resulting in the formation of a stable thioether linkage.[1][9] The remaining carboxyl group can then be used for subsequent conjugation to an amine-containing molecule using standard carbodiimide chemistry (e.g., EDC/NHS).
Performance Data & Characteristics
| Parameter | Maleimide-PEG-COOH Performance Data |
| Reactive Group | Maleimide (reacts with -SH) & Carboxylic Acid (reacts with -NH2)[10] |
| Optimal Reaction pH | 6.5 - 7.5 for thiol-maleimide reaction[2][9] |
| Reaction Rate | Fast; typically complete in 30 minutes to 2 hours at room temperature.[11][12] |
| Specificity | Highly selective for thiols over amines at pH < 7.5.[2] The reaction rate with thiols is ~1000 times faster than with amines at pH 7.[2] |
| Bond Stability | Forms a stable thioether bond.[9][] However, the conjugate is susceptible to a slow retro-Michael reaction, especially in the presence of other thiols (thiol exchange).[14][15][16][17] |
| Side Reactions | - Hydrolysis: The maleimide ring can hydrolyze, especially at pH > 8.5, rendering it unreactive.[2][9][18] - Amine Reactivity: At pH > 7.5, reactivity with primary amines (e.g., lysine) becomes competitive.[2] - Thiazine Rearrangement: Can occur if conjugating to an unprotected N-terminal cysteine.[8][19] |
This compound: An Indirect, Multi-Step Alternative
This linker does not react with thiols. To be used in a thiol-conjugation workflow, it must first be attached to another molecule, typically via its amine or carboxyl group. A common strategy involves activating the carboxyl group to react with an amine on a target molecule.
Conceptual Workflow for Thiol Involvement
To compare this linker in a thiol-related context, one must envision a multi-step process. For instance, if the goal is to link a thiol-containing molecule (Molecule A) to an amine-containing molecule (Molecule B), the Amino-PEG linker would first need to be modified or used in a more complex sequence. One hypothetical pathway is to first conjugate the Amino-PEG to Molecule B, and then modify the now-free amine on the PEG linker with a heterobifunctional crosslinker (e.g., SMCC) to introduce a thiol-reactive maleimide group. This adds significant complexity compared to the direct maleimide approach.
Performance Data & Characteristics
The performance data for this linker relates to its intended reactivity with amines and carboxylic acids, not thiols.
| Parameter | This compound Performance Data |
| Reactive Groups | Primary Amine (-NH2) & Carboxylic Acid (-COOH)[5][20] |
| Reaction Chemistry | - Carboxyl Group: Reacts with primary amines via carbodiimide activators (e.g., EDC, HATU) to form a stable amide bond.[4][5] - Amine Group: Reacts with activated esters (e.g., NHS esters) or activated carboxyls.[4][21] |
| Optimal Reaction pH | - EDC/NHS Coupling: Typically pH 4.5-7.2.[22] - NHS Ester Reaction: Typically pH 7-9.[22] |
| Reaction Rate | Variable; typically 2-24 hours depending on the specific substrates and activation chemistry.[22][23] |
| Specificity | Specific to amines and carboxyls; no inherent thiol reactivity. |
| Bond Stability | Forms a highly stable amide bond. |
Experimental Protocols
Protocol 1: Direct Thiol Conjugation with Maleimide-PEG-COOH
This protocol outlines the general steps for conjugating a thiol-containing protein to Maleimide-PEG-COOH.
-
Protein Preparation:
-
Dissolve the protein (e.g., antibody, peptide) at 1-10 mg/mL in a degassed, amine-free buffer at pH 7.0-7.5 (e.g., phosphate, HEPES, Tris).[11]
-
If necessary, reduce existing disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.[11] Note: Do not use DTT or BME unless they are removed prior to adding the maleimide reagent, as they contain thiols.[9][11]
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of Maleimide-PEG-COOH in an organic solvent like DMSO or DMF.
-
Add a 10 to 20-fold molar excess of the Maleimide-PEG-COOH stock solution to the protein solution while gently stirring.[11]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11]
-
-
Quenching & Purification:
-
(Optional) Quench any excess maleimide by adding a free thiol compound like cysteine or beta-mercaptoethanol.[9]
-
Remove excess, unreacted linker and byproducts via dialysis, size-exclusion chromatography (SEC), or other appropriate purification methods.
-
Protocol 2: Amine Conjugation with this compound (via Carboxyl Group)
This protocol describes the activation of the carboxyl group on the PEG linker for conjugation to a primary amine on a target molecule.
-
Linker Activation:
-
Dissolve this compound in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0).
-
Add a 1.2 to 1.5-fold molar excess of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a 2 to 3-fold molar excess of NHS (N-hydroxysuccinimide) to the linker solution.[23]
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature.[22][23]
-
-
Conjugation Reaction:
-
Dissolve the amine-containing molecule in a reaction buffer at pH 7.2-8.0 (e.g., PBS).
-
Add the activated this compound solution to the amine-containing molecule.
-
Incubate for 2 hours to overnight at room temperature or 4°C.[23]
-
-
Quenching & Purification:
-
Quench the reaction by adding an amine-containing buffer such as Tris or hydroxylamine to consume any unreacted NHS-activated linkers.[22]
-
Purify the conjugate using dialysis, SEC, or other suitable methods to remove unreacted materials.
-
Decision Guide: Which Linker to Choose?
The choice between these two linkers is determined by the conjugation strategy, not by a direct performance comparison for the same task.
Choose Maleimide-PEG-COOH when:
-
Your primary goal is to specifically target and label free sulfhydryl groups on a protein or peptide.
-
You require a direct, efficient, and well-characterized thiol conjugation method.
-
Your reaction conditions are within the optimal pH range of 6.5-7.5.
Choose this compound when:
-
Your primary conjugation targets are primary amines or carboxylic acids.
-
You are building a conjugate through stable amide bonds.
-
Thiol reactivity is not a direct requirement, or you are prepared to implement a more complex, multi-step synthesis to introduce thiol-reactivity later in the workflow.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-PEG-CH2COOH, MW 2,000 | BroadPharm [broadpharm.com]
- 5. Amino-PEG12-acid, 1415408-69-3 | BroadPharm [broadpharm.com]
- 7. purepeg.com [purepeg.com]
- 8. bachem.com [bachem.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. What is Maleimide PEG?-Tide Chem Biotechnology Technology Co., Ltd [tide-chem.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. prolynxinc.com [prolynxinc.com]
- 17. creativepegworks.com [creativepegworks.com]
- 18. cdnsciencepub.com [cdnsciencepub.com]
- 19. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. precisepeg.com [precisepeg.com]
- 21. precisepeg.com [precisepeg.com]
- 22. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 23. broadpharm.com [broadpharm.com]
A Researcher's Guide to Purity Assessment of Amino-PEG12-CH2COOH Bioconjugates
For researchers, scientists, and drug development professionals, ensuring the purity of bioconjugation reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Amino-PEG12-CH2COOH, a heterobifunctional PEG linker, and discusses alternative reagents. Experimental data and detailed protocols are provided to support the objective evaluation of this critical raw material.
This compound is a valuable tool in bioconjugation, offering a hydrophilic spacer arm with a terminal amine and a carboxylic acid for orthogonal conjugation strategies. The purity of this linker directly impacts the quality, efficacy, and safety of the final bioconjugate, such as antibody-drug conjugates (ADCs). Impurities can lead to ill-defined products, reduced therapeutic efficacy, and potential immunogenicity. Therefore, rigorous analytical characterization is a critical step in the development of bioconjugates.
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the specific impurity being targeted, the required sensitivity, and the available instrumentation. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
| Analytical Technique | Principle | Information Provided | Typical Purity Specification | Advantages | Limitations |
| HPLC with Charged Aerosol Detection (CAD) | Separation based on hydrophobicity followed by universal detection of non-volatile analytes. | Quantitative purity, detection of non-chromophoric impurities. | >98%[1] | Universal detection for compounds lacking a UV chromophore, good sensitivity. | Requires reference standards for absolute quantification, response can be non-linear. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute purity, structural confirmation, identification and quantification of impurities. | >96%[2] | Primary ratio method, no need for a specific reference standard of the analyte, provides structural information. | Lower sensitivity compared to other methods, requires careful selection of an internal standard with non-overlapping signals.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass-to-charge ratio determination. | Identification of impurities based on molecular weight, confirmation of product identity. | N/A | High sensitivity and specificity for impurity identification. | Quantification can be challenging without appropriate standards, ion suppression effects can occur. |
Experimental Protocols
HPLC with Charged Aerosol Detection (HPLC-CAD) for Purity Determination
This method is ideal for quantifying the purity of this compound and detecting non-UV active impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Charged Aerosol Detector (CAD)
-
Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
This compound sample
-
Reference standard (if available for absolute quantification)
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in the mobile phase starting condition (e.g., 95:5 Water:ACN).
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Evaporation Tube Temperature: 40 °C
-
Gas Flow: As per manufacturer's recommendation.
-
-
Data Analysis: Integrate the peak area of the main component and all impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Quantitative NMR (qNMR) for Absolute Purity Assessment
qNMR provides an absolute measure of purity without the need for a specific standard of the analyte.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., D₂O or DMSO-d₆)
-
Certified internal standard (e.g., Maleic acid, Dimethyl sulfone) with a known purity. The standard's signals should not overlap with the analyte's signals.[4]
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A d1 of 30 seconds is a conservative starting point.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, unique signal from the this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
LC-MS for Impurity Identification
LC-MS is a powerful tool for identifying potential impurities from the synthesis of this compound.
Instrumentation:
-
Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Reagents:
-
Same as for HPLC-CAD, but with MS-grade solvents and additives (e.g., formic acid instead of TFA).
Procedure:
-
Chromatographic Separation: Use similar HPLC conditions as described for HPLC-CAD, optimizing for separation of potential impurities.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range that includes the expected mass of the product and potential impurities (e.g., m/z 100-1000).
-
Fragmentation (MS/MS): Perform fragmentation on impurity peaks to aid in structural elucidation.
-
-
Data Analysis: Analyze the mass spectra of the impurity peaks to determine their molecular weights. This information, combined with knowledge of the synthetic route, can help identify the impurity structures. Common impurities may include starting materials, incompletely reacted intermediates, or byproducts such as di-PEGylated species.
Visualization of Workflows and Relationships
To better understand the process of purity assessment and its implications, the following diagrams illustrate the experimental workflow and the logical relationships between impurities and bioconjugate performance.
Caption: Experimental workflow for purity assessment.
Caption: Impact of impurities on bioconjugate performance.
Alternatives to this compound
While this compound is a versatile linker, several alternatives are available, each with its own set of properties and potential challenges in purity assessment. The choice of linker can significantly influence the characteristics of the final bioconjugate.[6]
| Linker Type | Key Features | Purity Assessment Considerations |
| Shorter/Longer Amino-PEG-Acid (e.g., Amino-PEG4-COOH, Amino-PEG24-COOH) | Modulates the distance between the conjugated molecules, affecting solubility and steric hindrance. | Similar to Amino-PEG12-COOH, but retention times in RP-HPLC will differ. Mass will vary in MS. |
| Maleimide-PEG-NHS Ester | Amine-reactive NHS ester and thiol-reactive maleimide for specific cysteine conjugation. | Purity of both reactive end-groups needs to be confirmed. Maleimide stability can be a concern. |
| Azide/Alkyne-PEG-COOH | For "click chemistry" conjugation, offering high specificity and efficiency. | Requires analytical methods to confirm the integrity of the azide and alkyne groups. |
| Branched PEG Linkers | Offer multivalent attachment points and enhanced shielding effects.[7][8] | Increased complexity in characterization due to a higher number of potential isomers and impurities. |
Conclusion
The purity of this compound is a critical parameter that profoundly influences the outcome of bioconjugation reactions and the performance of the resulting therapeutic or diagnostic agents. A multi-faceted analytical approach, combining the quantitative power of HPLC-CAD and qNMR with the identification capabilities of LC-MS, is essential for a comprehensive purity assessment. By understanding the strengths and limitations of each technique and implementing rigorous analytical protocols, researchers can ensure the quality of their bioconjugates and the reliability of their scientific findings. The selection of alternative linkers should also be guided by a thorough evaluation of their purity profiles and the specific requirements of the intended application.
References
- 1. Amino-PEG12-acid, 1415408-69-3 | BroadPharm [broadpharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates [mdpi.com]
- 7. precisepeg.com [precisepeg.com]
- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
